Bis-PEG13-NHS ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C38H64N2O21 |
|---|---|
Molecular Weight |
884.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H64N2O21/c41-33-1-2-34(42)39(33)60-37(45)5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-38(46)61-40-35(43)3-4-36(40)44/h1-32H2 |
InChI Key |
OVDFFVRBNAHLOH-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-PEG13-NHS ester |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-PEG13-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG13-NHS ester is a homobifunctional crosslinking reagent that has emerged as a valuable tool in the fields of bioconjugation and drug development. Its unique structure, featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13-unit polyethylene glycol (PEG) spacer, enables the covalent linkage of biomolecules, nanoparticles, and surfaces. The hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it particularly well-suited for in vivo applications. This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and data presented for clarity and ease of use by researchers.
Core Structure and Chemical Properties
This compound is a molecule with the chemical formula C38H64N2O21 and a molecular weight of 884.92 g/mol .[1] Its IUPAC name is bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioate. The structure is characterized by a central hydrophilic chain of 13 ethylene glycol units, which imparts favorable solubility characteristics to the molecule and its conjugates.[2] This PEG linker has a spacer arm length of approximately 50.1 angstroms.[3] At each terminus of the PEG chain is an N-hydroxysuccinimide (NHS) ester, a highly reactive functional group that readily forms stable amide bonds with primary amines.[4]
The key structural features are visualized below:
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C38H64N2O21 | [1] |
| Molecular Weight | 884.92 g/mol | |
| IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34,37,40-tridecaoxatritetracontanedioate | |
| Spacer Arm Length | ~50.1 Å | |
| Appearance | Viscous liquid or low melting point solid | |
| Solubility | Soluble in DMSO, DMF, DCM, and Ethanol | |
| Storage Conditions | -20°C, desiccated |
Mechanism of Action: The Amine-Reactive Chemistry of NHS Esters
The utility of this compound as a crosslinker is derived from the reactivity of the NHS ester groups towards primary amines, which are abundantly present in biomolecules such as the lysine residues and N-termini of proteins. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
This conjugation reaction is most efficient in a slightly alkaline environment, with an optimal pH range of 7.0 to 7.5. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.
A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. For general NHS esters, the half-life is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C. Therefore, it is recommended to prepare solutions of this compound immediately before use and to work efficiently once the reagent is in an aqueous environment.
Applications in Research and Drug Development
The bifunctional nature of this compound, combined with the beneficial properties of the PEG linker, makes it a versatile tool for a variety of applications.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, a cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as a non-cleavable linker in this context. The NHS esters react with lysine residues on the antibody surface, and the other end of the linker can be functionalized to attach the drug molecule. The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its solubility and stability in circulation.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This compound is a valuable building block for the synthesis of PROTACs. It can be used to link a ligand that binds to the target protein with a ligand that recruits the E3 ligase. The length and flexibility of the PEG13 linker can be critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.
Bioconjugation and Surface Modification
This compound is widely used for the general crosslinking of proteins and other biomolecules. This can be for studying protein-protein interactions, stabilizing protein complexes, or creating functional biomaterials. Furthermore, it can be used to immobilize proteins or other amine-containing molecules onto surfaces for applications such as biosensors and immunoassays.
Experimental Protocols
The following are generalized protocols for common applications of this compound. It is important to note that optimal reaction conditions, such as the molar ratio of crosslinker to the target molecule, may need to be empirically determined for each specific application.
General Protein Crosslinking
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of, for example, 250 mM.
-
Prepare the protein solution: Ensure the protein is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Initiate the crosslinking reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purify the conjugate: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
References
The Core Mechanism of Bis-PEG13-NHS Ester Crosslinkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for Bis-PEG13-NHS ester crosslinkers. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to effectively utilize these reagents in their experimental workflows. This guide details the reaction mechanism, influencing factors, and provides structured data and protocols for practical application.
Introduction to this compound Crosslinkers
This compound is a homobifunctional crosslinking reagent that features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[3][4] The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, mitigates the propensity for aggregation, and can diminish the immunogenic response to the spacer itself.[5] These characteristics make this compound a valuable tool in various applications, including protein-protein interaction studies, antibody-drug conjugation (ADC), and the synthesis of proteolysis-targeting chimeras (PROTACs).
The Core Reaction Mechanism: Nucleophilic Acyl Substitution
The fundamental mechanism of action for this compound crosslinkers is a nucleophilic acyl substitution reaction. The process is initiated when a primary amine (-NH2), typically from the N-terminus of a polypeptide chain or the epsilon-amino group of a lysine residue, acts as a nucleophile. This amine attacks the carbonyl carbon of the NHS ester. This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Key Factors Influencing Reaction Efficiency
The success of a crosslinking reaction with Bis-PEG13-NHS esters is contingent upon several critical parameters. Careful optimization of these factors is paramount to achieving high yields and specificity.
pH of the Reaction Buffer
The pH of the reaction medium is a pivotal factor. The optimal pH range for the reaction between NHS esters and primary amines is between 7.2 and 8.5. Below this range, primary amines are predominantly protonated (-NH3+), which diminishes their nucleophilicity and consequently slows down the reaction rate. Conversely, at pH values above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, leading to a reduction in the concentration of the active crosslinker.
Competing Reaction: Hydrolysis
In aqueous environments, NHS esters are susceptible to hydrolysis, a reaction in which water molecules act as nucleophiles, attacking the ester and converting it into an inactive carboxylic acid. This process directly competes with the desired aminolysis (reaction with amines) and reduces the overall efficiency of the crosslinking. The rate of hydrolysis is significantly accelerated at higher pH and temperatures.
Concentration of Reactants
The concentrations of both the biomolecule and the crosslinker play a crucial role. In dilute protein solutions, the competing hydrolysis reaction is more pronounced, necessitating a higher molar excess of the crosslinker to achieve a satisfactory degree of conjugation.
Buffer Composition
The choice of buffer is critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.
Quantitative Data and Reaction Parameters
While specific kinetic data for this compound is not extensively published, the following tables summarize key quantitative parameters for NHS esters in general, providing a valuable baseline for experimental design.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Data sourced from multiple references for general NHS esters.
Table 2: Recommended Reaction Conditions for NHS Ester Crosslinking
| Parameter | Recommended Range/Value |
| pH | 7.2 - 8.5 |
| Buffer | Phosphate, HEPES, Bicarbonate/Carbonate, Borate (amine-free) |
| Molar Excess of Crosslinker | 10- to 50-fold over the protein |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C |
| Quenching Reagent | 1M Tris-HCl, Glycine, or Lysine (final concentration 20-50mM) |
General recommendations compiled from various sources.
Experimental Protocols
The following are generalized protocols for common applications of this compound crosslinkers. It is imperative to optimize these protocols for specific experimental systems.
Protocol for Protein-Protein Crosslinking
-
Protein Preparation: Dissolve the protein(s) of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 0.1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10-25 mM).
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol for Antibody-Drug Conjugation (ADC) - Amine Labeling
-
Antibody Preparation: Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) to a concentration of 1-10 mg/mL.
-
Linker-Payload Preparation: Prepare the this compound-linker-payload conjugate.
-
Conjugation Reaction: Add the linker-payload to the antibody solution at a defined molar ratio (e.g., 5- to 20-fold molar excess).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the ADC from unconjugated linker-payload and antibody using a suitable chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
Application in Signaling Pathway Analysis: A Case Study with the EGFR Pathway
Chemical crosslinking coupled with mass spectrometry is a powerful technique for elucidating protein-protein interactions within signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and differentiation, has been extensively studied using such methods. Upon ligand binding, EGFR dimerizes and initiates a downstream signaling cascade involving numerous protein-protein interactions.
This compound crosslinkers can be employed to stabilize these transient interactions, allowing for their identification by mass spectrometry. For example, after stimulating cells with EGF, a crosslinking agent can be introduced to covalently link EGFR to its interacting partners like Grb2, Shc, and PLCγ. Subsequent immunoprecipitation of EGFR followed by mass spectrometric analysis of the crosslinked complexes can reveal the composition of the signaling complex at a specific point in time.
Conclusion
This compound crosslinkers are versatile and effective reagents for the covalent conjugation of biomolecules. A thorough understanding of their mechanism of action, coupled with careful optimization of reaction conditions, is essential for their successful application in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of these powerful tools in their pursuit of scientific discovery and therapeutic innovation.
References
The Strategic Role of the PEG Spacer in Bis-PEG13-NHS Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bis-PEG13-NHS ester, a homobifunctional crosslinker, with a particular focus on the critical role of its polyethylene glycol (PEG) spacer. We will delve into its chemical properties, applications in bioconjugation, and provide detailed experimental protocols and data to inform its effective use in research and drug development.
Core Concepts: Understanding the Components
This compound is comprised of two key functional components: the N-hydroxysuccinimide (NHS) ester groups and the central PEG13 spacer. This combination imparts unique properties that are highly advantageous in the field of bioconjugation.
-
NHS Esters: These are amine-reactive groups that readily form stable amide bonds with primary amines (such as the ε-amine of lysine residues and the N-terminus of proteins) under physiological to slightly alkaline conditions (pH 7.2-9).[1] This reaction is specific and efficient, making NHS esters a popular choice for covalently linking molecules.
-
PEG13 Spacer: The polyethylene glycol spacer consists of 13 repeating ethylene glycol units. This hydrophilic chain is the central component that dictates many of the beneficial properties of the crosslinker.
The Pivotal Role of the PEG13 Spacer
The PEG13 spacer is not merely a linker; it is a functional component that significantly enhances the properties of the crosslinker and the resulting conjugate.
Enhanced Solubility and Reduced Aggregation
One of the most significant advantages of the PEG spacer is its hydrophilicity. Many biomolecules, particularly proteins, can become insoluble or aggregate when crosslinked, leading to loss of function and difficulty in handling. The PEG13 spacer, being highly water-soluble, imparts this characteristic to the entire crosslinker and, subsequently, to the conjugated molecule.[2][3][4][5] This prevents the aggregation and precipitation that can be observed with more hydrophobic crosslinkers.
Biocompatibility and Reduced Immunogenicity
PEG is known for its biocompatibility and low immunogenicity. When used in bioconjugation for therapeutic applications, such as in antibody-drug conjugates (ADCs), a non-immunogenic linker is crucial to prevent an adverse immune response against the linker itself.
Flexible Spacer with Defined Length
The PEG13 spacer provides a flexible arm of a defined length, which is critical for many applications. This specific length allows for the crosslinking of molecules at a known distance, which can be important for studying protein-protein interactions or for ensuring that a conjugated molecule (like a drug) can still access its target. For Bis-dPEG®₁₃-NHS ester, the spacer arm has a length of approximately 50.1 Å (43 atoms).
Quantitative Data and Chemical Properties
For reproducible and optimized experimental design, a clear understanding of the quantitative properties of this compound is essential.
| Property | Value | References |
| Chemical Formula | C38H64N2O21 | |
| Molecular Weight | 884.92 g/mol | |
| CAS Number | 2221949-00-2 | |
| Spacer Arm Length | ~50.1 Å (for dPEG®13) | |
| Solubility | Soluble in aqueous media, DMSO, DMF |
Hydrolysis of NHS Esters
A critical factor in the use of this compound is the stability of the NHS ester groups in aqueous solutions. The NHS ester is susceptible to hydrolysis, which competes with the desired amine reaction. The rate of hydrolysis is highly dependent on pH.
| pH | Temperature | Half-life of NHS Ester | References |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | 10 minutes |
This data underscores the importance of performing conjugation reactions promptly after dissolving the crosslinker and carefully controlling the pH of the reaction buffer.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
General Protein-Protein Crosslinking
This protocol describes a general procedure for crosslinking two proteins.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
Cell Surface Protein Crosslinking
This protocol is for crosslinking proteins on the surface of living cells.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Cells in suspension
-
Ice-cold PBS (pH 8.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 50-100 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on ice to minimize internalization of the crosslinker.
-
Quench Reaction: Add the quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes to stop the reaction.
-
Cell Lysis and Analysis: The crosslinked cells can now be lysed for subsequent analysis, such as immunoprecipitation or western blotting.
Visualizing Workflows and Pathways
Graphviz diagrams can be used to visualize the logical flow of experiments and the biological pathways being investigated.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.
Investigating a Hypothetical Signaling Pathway
This compound can be used to crosslink interacting proteins within a signaling pathway for subsequent identification by mass spectrometry. This diagram illustrates a hypothetical pathway where this crosslinker could be applied.
Caption: A hypothetical MAPK/ERK signaling pathway where this compound could be used to capture protein-protein interactions.
Applications in Advanced Drug Development
Beyond general crosslinking, this compound is a valuable tool in the development of sophisticated therapeutics like ADCs and PROTACs (Proteolysis Targeting Chimeras).
Antibody-Drug Conjugates (ADCs)
In ADC development, the PEG spacer in linkers like this compound is crucial for improving the solubility and stability of the final conjugate. The hydrophilic nature of the PEG chain helps to prevent aggregation of the ADC, which can be a significant challenge.
PROTACs
PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target. The linker connecting the target-binding and E3-binding moieties is a critical component of a PROTAC's efficacy. PEG-based linkers, such as those derived from this compound, are often used to optimize the solubility and cell permeability of the PROTAC molecule.
Conclusion
This compound is a versatile and highly effective homobifunctional crosslinker. The strategic incorporation of the PEG13 spacer provides significant advantages, including enhanced aqueous solubility, reduced aggregation, and improved biocompatibility of the resulting conjugates. These properties make it an invaluable tool for researchers and drug developers in a wide range of applications, from fundamental studies of protein-protein interactions to the synthesis of advanced therapeutics like ADCs and PROTACs. A thorough understanding of its chemical properties and reaction kinetics is essential for its successful implementation in experimental design.
References
An In-Depth Technical Guide to Bis-PEG13-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-PEG13-NHS ester, a homobifunctional crosslinker widely utilized in bioconjugation. Tailored for both beginners and experienced researchers, this document details the reagent's chemical properties, reaction mechanisms, and practical applications, with a focus on creating stable and effective bioconjugates for research, diagnostics, and therapeutic development.
Introduction to this compound
This compound is a chemical crosslinking reagent characterized by a 13-unit polyethylene glycol (PEG) spacer flanked by two N-hydroxysuccinimide (NHS) ester functional groups.[1][2] The PEG component is a hydrophilic chain that enhances the solubility of the reagent and the resulting bioconjugate in aqueous environments, a critical feature for biological applications.[2][3] The NHS esters are highly reactive towards primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides, forming stable amide bonds.[4]
This homobifunctional nature allows for the crosslinking of two amine-containing molecules or the intramolecular crosslinking of a single molecule. Its defined chain length provides precision in controlling the distance between conjugated molecules. These properties make this compound a valuable tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs) and PROTACs.
Chemical Structure:
Core Principles of NHS Ester Chemistry
The fundamental reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This reaction proceeds through a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.
A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on the pH of the reaction medium, increasing as the pH becomes more alkaline. Therefore, careful control of reaction conditions is crucial for maximizing conjugation efficiency.
Factors Influencing Conjugation Efficiency:
-
pH: The optimal pH for NHS ester reactions is a compromise between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. Generally, a pH range of 7.2 to 8.5 is recommended.
-
Temperature: Reactions can be performed at room temperature or at 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester and may be beneficial for sensitive proteins, though the reaction rate will be slower.
-
Concentration: Higher concentrations of the reactants favor the bimolecular conjugation reaction over the unimolecular hydrolysis of the NHS ester.
-
Buffer Composition: Buffers should be free of primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate, bicarbonate, and borate buffers are commonly used.
Quantitative Data on NHS Ester Bioconjugation
The efficiency of bioconjugation with NHS esters is critically dependent on reaction parameters. The following tables summarize key quantitative data to guide experimental design.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time required for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 25 | ~30 minutes | |
| 8.5 | 25 | ~10 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | 25 | <10 minutes |
Table 2: Influence of Reaction Conditions on Conjugation Yield
This table provides representative data on how reaction conditions can affect the final yield of the desired bioconjugate. Data is based on studies of porphyrin-NHS esters with a PEG-amine.
| NHS Ester Concentration (mM) | pH | Temperature (°C) | Reaction Time (hours) | Conjugation Yield (%) | Reference |
| 1 | 9.0 | Room Temperature | 2 | >85 | |
| 0.316 | 9.0 | Room Temperature | 2 | ~74-89 | |
| 0.1 | 9.0 | Room Temperature | 2 | ~56-73 | |
| 1 | 9.0 | 37 | 2 | Slightly lower than RT |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating a protein with this compound. Optimization may be required for specific applications.
Materials:
-
Protein of interest
-
This compound
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Characterization of the Bioconjugate
Proper characterization of the final conjugate is essential to ensure the success of the bioconjugation.
-
Degree of Labeling (DOL): The extent of modification can be determined using various methods. For chromophoric or fluorophoric labels, UV-Vis spectroscopy can be used. For unlabeled conjugates, MALDI-TOF mass spectrometry can show a mass shift corresponding to the number of attached linkers.
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC-HPLC) is a powerful technique to assess the purity of the conjugate and to detect the presence of aggregates, which can be a side effect of conjugation.
-
Confirmation of Conjugation: SDS-PAGE analysis can show a shift in the molecular weight of the protein after conjugation. For more detailed analysis, peptide mapping using LC-MS/MS can identify the specific lysine residues that have been modified.
Visualizing Workflows and Pathways
Logical Workflow for a Bioconjugation Experiment
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.
Workflow for Creating an Antibody-Drug Conjugate (ADC)
This diagram outlines the steps involved in creating an ADC using this compound as a linker.
Conceptual Signaling Pathway for ADC-Mediated Cancer Therapy
This diagram illustrates the conceptual pathway of an ADC, created using a linker like this compound, in targeted cancer therapy.
References
Bis-PEG13-NHS Ester: A Technical Guide to its Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG13-NHS ester is a homobifunctional crosslinking agent that has garnered significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its structure features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a hydrophilic 13-unit polyethylene glycol (PEG) spacer. This configuration allows for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can reduce aggregation and improve biocompatibility.[2][4] This technical guide provides a comprehensive review of the known applications of this compound, including available quantitative data and detailed experimental protocols.
Chemical Properties and Handling
A clear understanding of the chemical properties of this compound is crucial for its effective use.
| Property | Value | Reference(s) |
| Synonyms | Bis-dPEG®13-NHS ester, NHS-PEG12-NHS | |
| Molecular Formula | C38H64N2O21 | |
| Molecular Weight | 884.92 g/mol | |
| CAS Number | 2221949-00-2, 1008402-79-6 | |
| Spacer Arm Length | 50.1 Å (43 atoms) | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage | -20°C, desiccated |
Handling and Storage Recommendations:
-
Storage: Store at -20°C in a desiccated environment to prevent hydrolysis of the NHS esters.
-
Solution Preparation: Due to the hydrolytic instability of NHS esters in aqueous solutions, it is recommended to prepare solutions in anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) immediately before use. Stock solutions in anhydrous solvents can be stored at -20°C or -80°C for short periods (up to one month).
-
Reaction pH: The optimal pH for the reaction between the NHS ester and a primary amine is between 7.0 and 8.5. Higher pH increases the rate of hydrolysis, which competes with the desired conjugation reaction.
Applications of this compound
The primary application of this compound is as a crosslinking agent to conjugate two amine-containing molecules. This has led to its use in several key research areas:
Antibody-Drug Conjugates (ADCs) and PROTACs
This compound is frequently marketed as a linker for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In ADCs, the linker connects a monoclonal antibody to a cytotoxic drug, enabling targeted delivery to cancer cells. In PROTACs, the linker brings a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The hydrophilic PEG spacer in this compound can improve the pharmacokinetic properties of the resulting conjugate.
Protein-Protein Crosslinking
This crosslinker can be used to study protein-protein interactions, stabilize protein complexes, or create protein conjugates for various applications. The defined length of the PEG spacer allows for controlled-distance crosslinking.
Surface Modification of Nanoparticles and Hydrogels
The NHS ester groups can react with amine-functionalized surfaces of nanoparticles or hydrogel matrices. This allows for the attachment of proteins, peptides, or other ligands to these materials for applications in drug delivery, diagnostics, and tissue engineering.
Experimental Protocols
While specific, optimized protocols for this compound are not widely published in peer-reviewed literature, the following general protocols for NHS-ester based conjugations can be adapted.
General Protocol for Protein-Protein Crosslinking
This protocol is adapted from a general procedure for Bis-NHS-(PEG)n reagents.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO or DMF immediately before use.
-
Prepare the protein solution(s) in an amine-free buffer at pH 7.0-8.5 (e.g., phosphate-buffered saline (PBS), HEPES, or borate buffer). Avoid buffers containing primary amines such as Tris or glycine.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. A molar excess of the crosslinker over the protein is typically used (e.g., 10 to 50-fold molar excess).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and reaction byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Quantitative Data
A comprehensive review of the scientific literature reveals a notable lack of specific quantitative data for applications utilizing this compound. While many suppliers list it as a tool for ADC and PROTAC synthesis, published studies with detailed characterization of conjugates made with this specific linker are scarce. Researchers should consider this a starting point and would need to empirically determine optimal reaction conditions and resulting conjugate properties for their specific application.
Signaling Pathways
There is currently no information available in the scientific literature that directly links the use of this compound-conjugated molecules to the modulation of specific signaling pathways. The biological effect of a conjugate will be determined by the nature of the conjugated molecules (e.g., the antibody and the drug in an ADC) rather than the linker itself, assuming the linker is stable and does not have inherent biological activity. The intracellular trafficking of ADCs, which can be influenced by the linker, generally involves clathrin-mediated endocytosis, followed by transport to endosomes and lysosomes where the payload is released.
Conclusion
References
A Technical Guide to the Storage and Stability of Bis-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical storage and stability considerations for Bis-PEG13-NHS ester, a homobifunctional crosslinker widely used in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis. Understanding the chemical properties and handling requirements of this reagent is paramount to ensuring its reactivity, purity, and the reproducibility of experimental outcomes.
Core Concepts: Chemical Structure and Reactivity
This compound is composed of a hydrophilic polyethylene glycol (PEG) spacer with 13 ethylene glycol units, flanked by two N-hydroxysuccinimide (NHS) ester functional groups. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers. The NHS esters are highly reactive towards primary amines (e.g., the ε-amine of lysine residues in proteins) under neutral to slightly alkaline conditions (pH 7-9), forming stable amide bonds.
The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and exposure to moisture. This degradation pathway is a critical factor in the storage and handling of this compound.
Storage and Handling Guidelines
Proper storage and handling are essential to maintain the integrity and reactivity of this compound. Exposure to moisture and elevated temperatures will lead to the hydrolysis of the NHS ester groups, rendering the crosslinker inactive.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Long-term (months to years) | Store in a tightly sealed container with a desiccant to minimize moisture exposure.[1][2] |
| 0-4°C | Short-term (days to weeks) | For frequent use, but always ensure the container is well-sealed.[2] | |
| Stock Solution in Anhydrous Solvent | -80°C | Up to 6 months | Use anhydrous, amine-free solvents such as DMSO or DMF.[3] |
| -20°C | Up to 1 month | Ensure the solution is protected from moisture.[3] |
Key Handling Procedures:
-
Equilibration: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent condensation of moisture inside.
-
Inert Atmosphere: For long-term storage of stock solutions, consider blanketing the vial with an inert gas like argon or nitrogen.
-
Solvent Quality: Use only anhydrous, high-purity, and amine-free solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing stock solutions.
-
Fresh Solutions: It is highly recommended to prepare stock solutions fresh for each experiment to ensure maximum reactivity. Discard any unused aqueous solutions.
Stability Profile: The Impact of Hydrolysis
The primary degradation pathway for this compound is the hydrolysis of the N-hydroxysuccinimide esters. The rate of this hydrolysis is highly dependent on pH and temperature.
Table 2: General Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 7.4 | Not specified | >120 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Not specified | <9 minutes |
Note: This data is for general and branched PEG-NHS esters and serves as a guideline. The exact hydrolysis rate of this compound may vary.
The hydrolysis of the NHS ester results in the formation of an unreactive carboxylate and the release of N-hydroxysuccinimide. This process is irreversible and leads to a loss of crosslinking efficiency.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in conjugation reactions.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Syringe with a needle
-
Vial with a septum cap
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
In a fume hood, carefully weigh the desired amount of the crosslinker.
-
Transfer the solid to a clean, dry vial.
-
Using a syringe, add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).
-
Cap the vial with a septum and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Quality Control: Spectrophotometric Assay for NHS Ester Hydrolysis
Objective: To qualitatively assess the degree of hydrolysis of a this compound sample by measuring the release of N-hydroxysuccinimide (NHS).
Principle: NHS has a characteristic absorbance at approximately 260 nm. By measuring the absorbance of a solution before and after complete hydrolysis, the amount of active NHS ester can be estimated.
Materials:
-
This compound solution in an appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
0.1 M Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of this compound in a non-amine containing buffer (e.g., 1 mg/mL in 100 mM phosphate buffer, pH 7.0).
-
Measure the initial absorbance of the solution at 260 nm. This reading represents any free NHS present due to prior hydrolysis.
-
To a known volume of the solution, add a small volume of 0.1 M NaOH to raise the pH and accelerate hydrolysis.
-
Incubate for 30 minutes at room temperature to ensure complete hydrolysis.
-
Measure the final absorbance at 260 nm.
-
A significant increase in absorbance after hydrolysis indicates the presence of active NHS esters in the original sample.
References
Methodological & Application
Application Notes and Protocols for Protein Crosslinking with Bis-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG13-NHS ester is a homobifunctional crosslinking reagent that covalently links proteins and other molecules with primary amines.[1][2][3] This reagent features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[4][5] The PEG spacer is 13 PEG units long, providing a flexible and hydrophilic linker arm of approximately 50.1 Å. This hydrophilicity helps to improve the solubility of the crosslinked conjugates and reduce the potential for aggregation. This compound is a valuable tool for various applications, including protein-protein interaction studies, antibody-drug conjugation (ADC), and the development of PROTACs (PROteolysis TArgeting Chimeras).
Chemical Properties and Reaction Mechanism
This compound reacts with primary amines in a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. However, a competing hydrolysis reaction, where the NHS ester reacts with water, also increases with higher pH. Therefore, careful control of the reaction pH is crucial for successful crosslinking.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for protein crosslinking experiments using this compound.
| Parameter | Recommended Range/Value | Notes |
| Molar Excess of Crosslinker | ||
| Protein Concentration ≥ 5 mg/mL | 10-fold | Higher protein concentrations require a lower molar excess of the crosslinker. |
| Protein Concentration < 5 mg/mL | 20- to 50-fold | Lower protein concentrations require a higher molar excess to ensure efficient crosslinking. |
| Reaction Conditions | ||
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the reaction and minimize protein degradation. |
| Incubation Time | 30 - 60 minutes at Room Temperature | Longer incubation times may be necessary at lower temperatures. |
| 2 hours at 4°C | ||
| Quenching Conditions | ||
| Quenching Reagent | Tris or Glycine | Buffers containing primary amines will quench the reaction. |
| Final Concentration | 20 - 50 mM | Sufficient to stop the crosslinking reaction. |
| Incubation Time | 15 minutes | |
| Reagent Stability | ||
| Solid Form | -20°C (long-term), 0-4°C (short-term) | Store in a dry, dark place with desiccant. |
| Stock Solution (-80°C in DMSO) | 6 months | |
| Stock Solution (-20°C in DMSO) | 1 month |
Table 1: Recommended Reaction Parameters for Protein Crosslinking with this compound.
| Buffer | pH Range | Compatibility Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used and generally non-interfering. |
| HEPES | 7.2 - 8.0 | Good buffering capacity in the optimal pH range. |
| Bicarbonate/Carbonate | 8.0 - 9.0 | Can be used for reactions at a slightly more alkaline pH. |
| Borate | 8.0 - 9.0 | Another option for alkaline conditions. |
| Incompatible Buffers | ||
| Tris, Glycine, and other primary amine-containing buffers | N/A | These buffers will compete with the target protein for reaction with the NHS ester. |
Table 2: Suitable Buffers for NHS Ester Crosslinking Reactions.
Experimental Protocols
This section provides a detailed protocol for a typical protein-protein crosslinking experiment using this compound.
Materials
-
This compound
-
Protein A and Protein B to be crosslinked
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Protocol
-
Preparation of Protein Samples:
-
Dissolve or dialyze the protein samples into an amine-free reaction buffer (e.g., PBS, pH 7.4). The protein concentration should ideally be between 1-5 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, bring the vial of this compound to room temperature.
-
Dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. It is important to use an anhydrous solvent to prevent hydrolysis of the NHS ester. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.
-
-
Crosslinking Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20- to 50-fold molar excess for protein concentrations below 5 mg/mL).
-
Gently mix the reaction solution immediately. The final concentration of the organic solvent (DMSO or DMF) should be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted NHS esters are quenched.
-
-
Purification of the Crosslinked Product:
-
Remove excess crosslinker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer for your downstream application.
-
-
Analysis of Crosslinked Products:
-
The crosslinked products can be analyzed by various techniques such as SDS-PAGE, Western blotting, or mass spectrometry to confirm the success of the crosslinking reaction.
-
Mandatory Visualizations
Experimental Workflow for Protein Crosslinking
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation with Bis-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG13-NHS ester is a homobifunctional crosslinker that enables the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] This reagent features two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13-unit polyethylene glycol (PEG) spacer. The NHS esters react with primary amines at a pH range of 7-9 to form stable and irreversible amide bonds.[4][5] The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate, minimizes aggregation, and can reduce the immunogenicity of the conjugated molecule.
This document provides a comprehensive, step-by-step guide to performing bioconjugation reactions using this compound, including detailed experimental protocols, data presentation in tabular format, and troubleshooting guidelines.
Reaction Mechanism
The bioconjugation reaction with this compound involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
Key Experimental Parameters
Successful bioconjugation with this compound is dependent on several critical parameters, which are summarized in the table below.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Lower pH will result in the protonation of amines, rendering them unreactive. Higher pH will accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency. |
| Buffer | Phosphate-buffered saline (PBS), Carbonate-bicarbonate, HEPES, Borate | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. |
| Molar Ratio (NHS Ester:Amine) | 5:1 to 20:1 | An excess of the NHS ester is often required to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application. |
| Reaction Time | 30 minutes - 2 hours | Reaction time can be optimized based on the reactivity of the amine-containing molecule and the desired degree of labeling. |
| Temperature | Room Temperature or 4°C | Reactions can be performed at room temperature for faster kinetics or at 4°C to slow down competing hydrolysis reactions. |
Experimental Workflow
The general workflow for bioconjugation with this compound involves preparation of the reagents, the conjugation reaction, quenching of the reaction, and purification of the final conjugate.
Caption: Experimental workflow for bioconjugation using this compound.
Detailed Experimental Protocol
This protocol provides a general guideline for the conjugation of a protein with this compound. The amounts and concentrations should be optimized for your specific application.
Materials and Reagents
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein or other amine-containing biomolecule
-
Conjugation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-7.5 (or other amine-free buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Protocol Steps
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF. For example, dissolve 8.85 mg of this compound (MW: 884.92 g/mol ) in 1 mL of anhydrous DMSO.
-
-
Preparation of Protein Solution:
-
Dissolve the protein to be conjugated in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein solution contains any amine-containing buffers or stabilizers (e.g., Tris, glycine, BSA), they must be removed by dialysis or buffer exchange into the Conjugation Buffer prior to the reaction.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a good starting point.
-
Gently mix the reaction solution and incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and the quenching reagent using a desalting column, dialysis, or size-exclusion chromatography (SEC).
-
The purified conjugate can be stored under the same conditions as the original protein, typically at -20°C or -80°C.
-
Characterization of the Bioconjugate
After purification, it is essential to characterize the resulting bioconjugate to determine the degree of labeling and confirm the integrity of the molecule.
-
SDS-PAGE: A shift in the molecular weight of the conjugated protein compared to the unconjugated protein can be observed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more precise measurement of the molecular weight and can determine the distribution of conjugated species.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the degree of labeling if the attached molecule has a distinct absorbance.
Troubleshooting
Low conjugation efficiency or other issues can arise during the bioconjugation process. The following diagram outlines common problems and their potential solutions.
Caption: Troubleshooting guide for common issues in bioconjugation with NHS esters.
References
Application Notes and Protocols for Labeling Oligonucleotides with Bis-PEG13-NHS Ester
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic oligonucleotides.[1][2] This modification improves stability against enzymatic degradation, reduces renal clearance by increasing hydrodynamic volume, and can enhance solubility.[2][][4] Consequently, PEGylation can prolong the circulation half-life and improve the overall efficacy of oligonucleotide-based drugs such as antisense oligonucleotides, siRNAs, and aptamers.
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that readily form stable amide bonds with primary amines at a physiological to slightly basic pH (7-9). This makes them ideal for labeling amino-modified oligonucleotides. The Bis-PEG13-NHS ester is a bifunctional linker, containing two NHS ester groups separated by a 13-unit PEG spacer. This allows for the conjugation of two separate amine-containing molecules or for creating specific intramolecular or intermolecular crosslinks. This document provides a detailed protocol for the labeling of amino-modified oligonucleotides with this compound, purification of the conjugate, and expected outcomes.
Data Presentation
The efficiency of the conjugation reaction can be influenced by factors such as the scale of the synthesis, the length of the oligonucleotide, and purification methods. The following table provides representative yields for post-synthesis conjugation to an amino-modified oligonucleotide.
| Oligonucleotide Synthesis Scale | Typical Starting Amount (nmol) | Expected Final Yield of Purified PEGylated Oligo (nmol) | Expected Yield (%) |
| 50 nmol | 25-40 | 2-5 | ~5-15% |
| 200 nmol | 100-150 | 5-15 | ~5-10% |
| 1 µmol | 800-950 | 16-35 | ~2-4% |
| 2 µmol | 1600-1800 | 30-60 | ~2-3.5% |
| Note: Yields can be lower for oligonucleotides longer than 50 bases. Data is representative and actual results may vary. |
Experimental Protocols
This protocol is designed for the conjugation of this compound to an oligonucleotide that has been synthesized with a primary amine modification, such as a 5'-Amino-Modifier C6.
Reagent and Buffer Preparation
a. 0.1 M Sodium Bicarbonate Buffer (pH 8.5):
-
Dissolve 8.4 g of sodium bicarbonate (NaHCO₃) in 900 mL of nuclease-free water.
-
Adjust the pH to 8.5 using 1 M NaOH.
-
Add nuclease-free water to a final volume of 1 L.
-
Filter sterilize and store at 4°C. Alternatively, a 0.1 M sodium tetraborate buffer (pH 8.5) can be used.
b. Amino-Modified Oligonucleotide Solution:
-
Dissolve the lyophilized amino-modified oligonucleotide in the 0.1 M Sodium Bicarbonate Buffer (pH 8.5) to achieve a final concentration of 1-10 mg/mL (typically 0.3 to 0.8 mM).
-
Vortex thoroughly to ensure complete dissolution.
c. This compound Stock Solution:
-
Bis-PEG13-NHS esters are moisture-sensitive and should be stored at -20°C and warmed to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous, amine-free dimethyl sulfoxide (DMSO) to a concentration of approximately 10-15 mM (e.g., 10 mg/mL).
-
Vortex gently to ensure the powder is completely dissolved. Use this solution immediately as storage is not recommended due to the hydrolysis of the NHS ester.
Conjugation Reaction
The reaction involves the formation of a stable amide bond between the primary amine of the oligonucleotide and one of the NHS ester groups of the Bis-PEG13-NHS linker.
Caption: Reaction scheme for oligonucleotide PEGylation.
Procedure:
-
To the prepared oligonucleotide solution, add a 5- to 10-fold molar excess of the this compound solution.
-
Gently vortex the mixture for 30 seconds.
-
Incubate the reaction for 2-4 hours at room temperature (approximately 25°C) on a laboratory shaker. If the label is light-sensitive, protect the tube from light by covering it with aluminum foil. For convenience, the reaction can also be left overnight.
Purification of the Labeled Oligonucleotide
Purification is critical to remove unreacted this compound, hydrolyzed PEG, and any unconjugated oligonucleotide. Common methods include chromatography-based techniques.
a. Gel Filtration / Desalting: This method separates molecules based on size and is effective for removing smaller molecules like free PEG-NHS ester.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with nuclease-free water or a suitable buffer (e.g., 1x TE).
-
Load the entire reaction mixture onto the column.
-
Elute the sample according to the manufacturer's instructions. The larger, PEGylated oligonucleotide will elute first in the void volume, while the smaller, unreacted components are retained longer.
b. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The addition of the PEG chain increases the hydrophobicity of the oligonucleotide, leading to a longer retention time compared to the unlabeled oligonucleotide. This is often the preferred method for achieving high purity.
-
Use a suitable C8 or C18 reverse-phase column.
-
Employ a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., 0.1 M Triethylammonium Acetate, TEAA).
-
Monitor the elution profile by UV absorbance at 260 nm.
-
Collect fractions corresponding to the PEGylated product peak, which should be well-resolved from the peak of the unreacted oligonucleotide.
c. Anion-Exchange Chromatography (AEX): This technique separates molecules based on charge. While the PEG chain itself is neutral, it can shield the negative charges of the oligonucleotide's phosphate backbone, leading to a different elution profile than the unmodified oligonucleotide. It is highly effective for separating full-length sequences from failed sequences and un-PEGylated oligonucleotides.
Analysis and Quantification
-
Quantification: Determine the concentration of the purified PEGylated oligonucleotide by measuring the UV absorbance at 260 nm (A260).
-
Purity Analysis: Confirm the success of the conjugation and the purity of the final product using techniques like denaturing polyacrylamide gel electrophoresis (PAGE), where the PEGylated oligonucleotide will show a significant mobility shift compared to the unlabeled starting material, or by analytical HPLC/UPLC.
Experimental Workflow Visualization
The entire process from preparation to final analysis is outlined in the workflow diagram below.
Caption: Workflow for labeling oligonucleotides with this compound.
References
- 1. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic oligonucleotides with polyethylene glycol modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Creating Protein-Protein Conjugates Using Bis-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG13-NHS ester is a homobifunctional crosslinker that enables the covalent conjugation of two protein molecules through their primary amines (N-terminus and the ε-amino group of lysine residues). The long, hydrophilic polyethylene glycol (PEG) spacer arm (13 PEG units) enhances the solubility of the resulting conjugate and can reduce the potential for aggregation. The N-hydroxysuccinimide (NHS) esters at both ends of the PEG chain react with primary amines in a pH-dependent manner to form stable amide bonds.[1] This reagent is particularly useful in applications requiring the creation of protein dimers, antibody-drug conjugates (ADCs), and other protein-based therapeutics and research tools.[2]
These application notes provide detailed protocols for protein-protein conjugation using this compound, including methods for optimizing reaction conditions and characterizing the resulting conjugates.
Data Presentation: Optimizing Conjugation Efficiency
The efficiency of protein-protein conjugation with this compound is influenced by several factors, most notably the molar ratio of the crosslinker to the protein and the pH of the reaction buffer. The following tables provide illustrative data on how these parameters can be optimized.
Table 1: Effect of Molar Ratio of this compound to Protein on Conjugation Efficiency. This table demonstrates the expected trend in the distribution of protein species with increasing molar excess of the crosslinker. Optimal ratios for specific applications should be determined empirically.[3][4]
| Molar Ratio (Crosslinker:Protein) | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| 5:1 | 70 | 25 | 5 |
| 10:1 | 45 | 45 | 10 |
| 20:1 | 20 | 60 | 20 |
| 50:1 | 5 | 55 | 40 |
Table 2: Influence of pH on NHS Ester Reaction Efficiency. The reaction between NHS esters and primary amines is highly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[5] Below this range, the amine groups are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.
| pH | Relative Conjugation Efficiency (%) | NHS Ester Half-life |
| 6.5 | 30 | Several hours |
| 7.4 | 75 | ~1 hour |
| 8.3 | 100 | ~30 minutes |
| 9.0 | 80 | ~10 minutes |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol outlines the fundamental steps for conjugating two proteins using this compound.
Materials:
-
Protein A and Protein B to be conjugated
-
This compound
-
Conjugation Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5 (Amine-free buffers such as PBS are recommended)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-Exclusion Chromatography (SEC) system for purification
-
Dialysis cassettes or desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solutions contain primary amine buffers (e.g., Tris), they must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. A 10- to 50-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted crosslinker and quenching buffer components by dialysis or by using a desalting column.
-
Purify the protein-protein conjugate from unreacted monomers and aggregates using Size-Exclusion Chromatography (SEC).
-
Protocol 2: Characterization by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common method to visualize the results of a conjugation reaction.
Materials:
-
Conjugated protein sample
-
SDS-PAGE loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Polyacrylamide gels of appropriate percentage
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Mix a small aliquot of the purified conjugate with SDS-PAGE loading buffer. To analyze disulfide-linked oligomers, prepare samples with and without a reducing agent.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the prepared samples and molecular weight standards onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation. Successful conjugation will be indicated by the appearance of a new band at a higher molecular weight corresponding to the protein-protein conjugate.
-
-
Densitometry Analysis (Optional):
-
The relative amounts of monomer, dimer, and higher-order aggregates can be quantified from the stained gel using densitometry software such as ImageJ.
-
Protocol 3: Purification and Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an effective method for purifying protein-protein conjugates and analyzing the product distribution.
Materials:
-
SEC column with an appropriate fractionation range
-
SEC running buffer (e.g., PBS)
-
HPLC or FPLC system with a UV detector
-
Conjugated protein sample
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of SEC running buffer.
-
-
Sample Injection:
-
Inject the purified and concentrated conjugate sample onto the column.
-
-
Chromatography:
-
Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks (aggregates, conjugate, and monomer).
-
-
Data Analysis:
-
Analyze the chromatogram to determine the relative abundance of each species. The protein-protein conjugate will elute earlier than the individual protein monomers.
-
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry techniques such as MALDI-TOF or SEC-MALS can be used to determine the precise molecular weight of the conjugate and assess the degree of PEGylation.
MALDI-TOF Mass Spectrometry:
-
Sample Preparation:
-
Mix a small amount of the purified conjugate with a suitable MALDI matrix (e.g., sinapinic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer. The resulting spectrum will show peaks corresponding to the unconjugated proteins and the newly formed protein-protein conjugate, confirming its molecular weight.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
System Setup:
-
An SEC system is coupled with a MALS detector and a refractive index (RI) detector.
-
-
Analysis:
-
The sample is run through the SEC-MALS system. The MALS detector measures the light scattered by the molecules, which is proportional to their molar mass, while the RI detector measures the concentration.
-
This technique provides an absolute measurement of the molecular weight of the eluting species, allowing for accurate characterization of the conjugate and any aggregates.
-
Mandatory Visualizations
Caption: Experimental workflow for protein-protein conjugation.
Caption: Example signaling pathway induced by a protein-protein conjugate.
Caption: Logical steps in creating a protein-protein conjugate.
References
Application Notes and Protocols for Surface Modification using Bis-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Bis-PEG13-NHS ester in surface modification techniques. This homobifunctional crosslinker is a valuable tool for the covalent immobilization of proteins, peptides, and other amine-containing molecules onto various substrates, enabling a wide range of applications in biomedical research and drug development.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at the termini of a 13-unit polyethylene glycol (PEG) chain.[1][2] The NHS esters readily react with primary amines (e.g., the ε-amine of lysine residues in proteins) under physiological to slightly basic pH conditions (pH 7.0-8.5) to form stable and irreversible amide bonds.[3][4][5] The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, minimizes non-specific binding, and reduces the potential for aggregation.
Key Features and Applications:
-
Bioconjugation: Covalent linkage of proteins, antibodies, and peptides.
-
Surface Modification: Functionalization of surfaces such as nanoparticles, microplates, and biosensors.
-
Drug Delivery: Development of antibody-drug conjugates (ADCs) and PROTACs.
-
Cell Adhesion Studies: Creation of biocompatible surfaces for studying cell-matrix interactions.
-
Biomaterial Engineering: Fabrication of functionalized scaffolds for tissue engineering.
Data Presentation: Quantitative Insights into Surface Modification
The efficiency of protein immobilization and subsequent cellular responses are influenced by factors such as the density and length of the PEG linker. The following tables summarize key quantitative data related to surface modification using PEG-NHS esters.
| Parameter | PEG Linker Length | Observed Effect | Reference |
| Peptide Immobilization Density | Shorter PEG linkers | Higher surface densities of immobilized antimicrobial peptides (AMPs). | |
| Longer PEG linkers (up to 25-40 ethylene glycol units) | Increasing densities of immobilized peptides, followed by a decrease with very long linkers (PEG3400 or PEG5000). | ||
| Cell Adhesion | Spacing of integrin binding sites ≤50 nm | Promotes focal contact formation and stronger cell adhesion. | |
| Spacing of integrin binding sites ≥90 nm | Inhibits focal contact formation, leading to decreased cell adhesion strength. | ||
| Protein Adsorption | High PEG chain surface density | Lowest protein adsorption. | |
| Low PEG chain surface density | Increased protein adsorption. |
Table 1: Influence of PEG Linker Length and Density on Immobilization and Cellular Response.
| Nanoparticle Formulation | PEG Density (PEG/nm²) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| Non-PEGylated | - | 236.1 ± 4.4 | -27.9 ± 0.9 |
| Low PEG Density (Mushroom) | 0.028 ± 0.002 | 341.2 ± 5.3 | -8.15 ± 0.15 |
| High PEG Density (Brush) | 0.083 ± 0.006 | 347.7 ± 7.7 | -11.6 ± 0.5 |
Table 2: Physicochemical Properties of PEGylated Nanoparticles with Varying PEG Density. (Adapted from)
Experimental Protocols
General Protocol for Protein Immobilization on an Amine-Reactive Surface
This protocol describes the general procedure for immobilizing a protein onto a surface that has been pre-activated with NHS esters, or for crosslinking proteins using this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein to be immobilized (e.g., antibody, enzyme)
-
Conjugation Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be immobilized in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and quenching buffer by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol for Surface Modification of Gold Nanoparticles
This protocol outlines the functionalization of amine-coated gold nanoparticles with this compound to create a biocompatible and functional surface.
Materials:
-
Amine-functionalized gold nanoparticles
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: 5 mM potassium phosphate, pH 7.4
-
Quenching Solution: 50% (w/v) hydroxylamine
-
Conjugate Diluent: 0.1X PBS, 0.5% BSA, 0.05% Sodium Azide, pH 8.0
Procedure:
-
Reconstitute Nanoparticles: Resuspend the amine-functionalized gold nanoparticles in the Reaction Buffer.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation: Add the this compound solution to the nanoparticle suspension. The optimal molar ratio should be determined empirically, but a 20-fold molar excess over the surface amine groups is a good starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Quenching: Add the Quenching Solution to deactivate any remaining NHS esters and incubate for 10 minutes with rotation.
-
Washing: Centrifuge the nanoparticles to pellet them. Carefully remove the supernatant and resuspend the pellet in the Reaction Buffer. Repeat this washing step twice to remove excess reagents.
-
Final Resuspension: After the final wash, resuspend the functionalized nanoparticles in the Conjugate Diluent for storage at 4°C.
Protocol for Preparing Fibronectin-Coated Surfaces for Cell Adhesion Assays
This protocol describes the preparation of a fibronectin-coated surface using this compound as a linker to an amine-functionalized substrate (e.g., tissue culture plate, glass coverslip).
Materials:
-
Amine-functionalized culture surface
-
This compound
-
Anhydrous DMSO
-
Fibronectin
-
Sterile PBS, pH 7.4
-
Sterile deionized water
Procedure:
-
Surface Activation:
-
Prepare a 1 mM solution of this compound in anhydrous DMSO.
-
Add the solution to the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 30 minutes at room temperature in a humidified chamber.
-
Wash the surface three times with sterile deionized water and then once with sterile PBS.
-
-
Fibronectin Immobilization:
-
Prepare a 50 µg/mL solution of fibronectin in sterile PBS.
-
Add the fibronectin solution to the activated surface.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
-
Blocking and Washing:
-
Aspirate the fibronectin solution.
-
Wash the surface three times with sterile PBS to remove any non-covalently bound fibronectin.
-
The surface is now ready for cell seeding.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Protein Immobilization
Caption: Workflow for protein immobilization using this compound.
Surface Modification of Gold Nanoparticles
Caption: Workflow for the surface modification of gold nanoparticles.
Integrin Signaling Pathway upon Cell Adhesion to a Fibronectin-Coated Surface
Caption: Simplified integrin signaling cascade initiated by cell adhesion.
References
Application Notes and Protocols for Calculating Molar Excess of Bis-PEG13-NHS Ester in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-PEG13-NHS ester in various bioconjugation reactions. Detailed protocols and recommendations for calculating the optimal molar excess are provided to ensure efficient and reproducible conjugation for applications ranging from fluorescent labeling to the development of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters readily react with primary amines (-NH2), such as the side chain of lysine residues in proteins or amine-modified oligonucleotides, to form stable amide bonds.[3][4] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate and can reduce immunogenicity.[5] This versatile linker is employed in various applications, including the synthesis of ADCs and as a flexible linker in PROTACs.
Reaction Chemistry and Critical Parameters
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Key parameters influencing the reaction include:
-
pH: The reaction is highly pH-dependent. Primary amines must be in a non-protonated state to be reactive. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended to balance reactivity and minimize hydrolysis of the NHS ester.
-
Buffer Choice: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are suitable choices.
-
Concentration: The concentration of both the biomolecule and the this compound can impact the reaction efficiency. More dilute protein solutions may necessitate a higher molar excess of the NHS ester to achieve the desired degree of labeling.
-
Temperature and Time: Reactions are typically performed at room temperature for 1-4 hours or at 4°C for longer periods to modulate the reaction rate and minimize potential degradation of sensitive biomolecules.
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. Therefore, the this compound should be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before being added to the aqueous reaction mixture.
Calculating Molar Excess: A Critical Step
Determining the appropriate molar excess of this compound is crucial for controlling the extent of modification and avoiding undesirable outcomes such as protein aggregation or loss of biological activity. The optimal molar ratio is empirical and should be determined for each specific application and biomolecule.
The following table summarizes recommended starting molar excess ranges for various applications. It is critical to perform optimization experiments by testing a range of molar ratios to find the ideal condition for a specific system.
| Application | Target Biomolecule | Recommended Starting Molar Excess (Ester:Biomolecule) | Key Considerations |
| Protein/Antibody Labeling | Proteins, Antibodies | 10:1 to 20:1 | Higher ratios may be needed for dilute protein solutions. Excessive labeling can lead to aggregation and loss of function. |
| Oligonucleotide Labeling | Amine-modified DNA/RNA | 5:1 to 10:1 | Ensure the oligonucleotide is dissolved in an amine-free buffer. |
| PROTAC Synthesis | E3 Ligase Ligand or Target Protein Ligand with a primary amine | 1:1 to 5:1 (per amine) | Stoichiometry is critical. Stepwise conjugation is often employed. The goal is typically a 1:1 conjugation. |
| Antibody-Drug Conjugate (ADC) Synthesis | Monoclonal Antibody | 5:1 to 20:1 | The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that must be carefully controlled and optimized. |
| Peptide Modification | Peptides | 5:1 to 15:1 | The number and accessibility of primary amines on the peptide will influence the required excess. |
Experimental Protocols
Protocol 1: General Protein/Antibody Labeling with this compound
This protocol provides a general procedure for labeling a protein or antibody with this compound.
Materials:
-
Protein/Antibody of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Calculate Molar Excess: Based on the desired level of modification, calculate the volume of the 10 mM this compound stock solution to add to the protein solution. A 10- to 20-fold molar excess is a good starting point.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours. The optimal time should be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol outlines the procedure for labeling an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Anhydrous DMSO or DMF
-
Purification method (e.g., desalting column, ethanol precipitation)
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Reaction Buffer.
-
Prepare the this compound Solution: Dissolve a 5- to 10-fold molar excess of the this compound in a small volume of anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution and mix well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Purify the Conjugate: Purify the labeled oligonucleotide from excess reagent using a desalting column or by ethanol precipitation.
Visualizing Workflows and Structures
To aid in the conceptualization of the experimental processes and the resulting molecular architectures, the following diagrams are provided.
References
Application Notes and Protocols for Quenching Bis-PEG13-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of effective quenching strategies for bioconjugation reactions involving Bis-PEG13-NHS ester. Included are the chemical principles, comparative data on quenching reagents, and step-by-step protocols to ensure reproducible and high-quality results in your research and development endeavors.
Introduction to this compound Chemistry
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester functional groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1] This reagent is widely used for covalently linking molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The NHS esters react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) under physiological to slightly alkaline conditions (pH 7.2-9) to form stable and irreversible amide bonds.[2][3]
A critical competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an inactive carboxylic acid.[4] The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[3] To ensure the specificity and control of the conjugation reaction, it is crucial to terminate the process by quenching any unreacted NHS esters. This prevents unwanted side reactions and ensures a more homogenous final product.
The Importance of Quenching
Quenching is a critical step in NHS ester conjugation reactions for several reasons:
-
Reaction Control : It provides a defined endpoint for the conjugation reaction, ensuring reproducibility.
-
Prevents Over-Labeling : It stops the reaction from proceeding further, which could lead to excessive and non-specific labeling of the target molecule.
-
Minimizes Side Reactions : Unreacted NHS esters can lead to undesirable modifications of the target molecule or other components in the reaction mixture over time.
-
Improves Product Homogeneity : By preventing continued and non-specific reactions, quenching contributes to a more uniform and well-defined final conjugate.
Quenching Strategies
The most common strategy for quenching NHS ester reactions is the addition of a small molecule containing a primary amine. This quenching reagent acts as a scavenger, reacting with any excess NHS ester and rendering it inert towards the target biomolecule.
Common Quenching Reagents
Several primary amine-containing reagents are effective for quenching this compound reactions. The choice of quencher can depend on the specific application and downstream processing steps.
-
Tris (tris(hydroxymethyl)aminomethane) : A widely used quenching agent due to its high reactivity with NHS esters and common availability in biological laboratories.
-
Glycine : Another common and effective quenching reagent that is simple and biocompatible.
-
Lysine : As an amino acid, it is also a suitable quenching agent.
-
Ethanolamine : Can also be used to quench NHS ester reactions.
-
Hydroxylamine : This reagent is not only an effective quenching agent but can also be used to reverse the formation of less stable O-acyl esters, which can be a side reaction with amino acids like serine, threonine, and tyrosine. However, some studies suggest that hydroxylamine may not be fully efficient in reversing these side products.
-
Methylamine : Recent studies have shown that methylamine can be a more robust reagent for both quenching and efficiently removing O-acyl ester side products compared to hydroxylamine.
Hydrolysis as a Quenching Method
Alternatively, the reaction can be stopped by allowing the NHS esters to hydrolyze. This can be achieved by adjusting the pH to a more alkaline level (pH > 8.6), where the half-life of the NHS ester is significantly reduced. However, this method may not be suitable for all biomolecules, as high pH can lead to denaturation or degradation. Additionally, this method regenerates the original carboxyl group, which may not be desirable in all applications.
Quantitative Data for Reaction and Quenching Parameters
The following tables provide a summary of key quantitative data to guide the design of your this compound reactions and quenching steps.
Table 1: Stability of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | |
| 8.0 | 4 | ~1 hour | |
| 8.6 | 4 | 10 minutes |
This data highlights the critical importance of pH control in managing the stability and reactivity of the NHS ester.
Table 2: Recommended Quenching Reagent Concentrations
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Reference(s) |
| Tris | 20-100 mM | 15-30 minutes | Room Temperature | |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | |
| Hydroxylamine | 10-50 mM | 15-60 minutes | Room Temperature | |
| Methylamine | 0.4 M | 60 minutes | Room Temperature | |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking with this compound and Quenching
This protocol provides a general procedure for crosslinking proteins using this compound and subsequently quenching the reaction.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution : Dissolve or dialyze the protein mixture (Protein A and Protein B) into an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Prepare Crosslinker Solution : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Initiate Crosslinking Reaction : Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 8.0).
-
Quenching Incubation : Incubate for an additional 15 minutes at room temperature to ensure all unreacted NHS esters are deactivated.
-
Purification : Remove excess crosslinker and quenching reagent by size-exclusion chromatography or dialysis.
Protocol 2: Cell Surface Protein Crosslinking and Quenching
This protocol outlines a method for crosslinking cell surface proteins followed by quenching.
Materials:
-
Suspension cells
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quench Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Cell Preparation : Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Prepare Crosslinker Solution : Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Crosslinking : Add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubation : Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive applications or to reduce internalization, perform the incubation at 4°C.
-
Quench Reaction : Add the Quench Solution to a final concentration of 10-20 mM.
-
Quenching Incubation : Incubate for 10 minutes to stop the crosslinking reaction.
-
Downstream Processing : The cells can now be pelleted and lysed for further analysis, such as SDS-PAGE and Western blotting.
Visualizations
The following diagrams illustrate the key chemical reactions and workflows involved in this compound conjugation and quenching.
Caption: Reaction mechanism of this compound with a primary amine and competing hydrolysis.
Caption: Quenching mechanism of excess this compound with a primary amine-containing reagent.
Caption: Experimental workflow for a typical bioconjugation reaction using this compound.
References
Troubleshooting & Optimization
solving solubility issues with Bis-PEG13-NHS ester in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving solubility and handling issues with Bis-PEG13-NHS ester in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinking reagent. It consists of two N-hydroxysuccinimide (NHS) ester groups connected by a 13-unit polyethylene glycol (PEG) spacer.[1] The NHS esters react with primary amines (-NH2) on molecules like proteins, peptides, and amine-modified oligonucleotides to form stable amide bonds.[2][3] The hydrophilic PEG spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate.[2][3] It is commonly used in bioconjugation, such as linking molecules together or modifying surfaces in drug development and research.
Q2: Why am I having trouble dissolving this compound directly in my aqueous buffer?
A2: While the PEG spacer is designed to improve water solubility, many non-sulfonated NHS esters, including some PEGylated forms, have limited solubility directly in aqueous buffers. It is standard practice to first dissolve the this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.
Q3: What is the optimal pH for reacting this compound with my protein?
A3: The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and less reactive. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.
Q4: Can I use Tris or glycine buffers for my conjugation reaction?
A4: No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.
Q5: How should I store this compound?
A5: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C or -80°C, protected from light. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing on the reagent.
Q6: Can I prepare a stock solution of this compound and store it for later use?
A6: It is strongly recommended to prepare solutions of this compound immediately before use. The NHS ester group is susceptible to hydrolysis, especially in the presence of moisture. Storing it in solution, even in an organic solvent, can lead to degradation and loss of reactivity. Discard any unused reconstituted reagent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reagent Precipitation Upon Addition to Aqueous Buffer | The concentration of the organic solvent (DMSO/DMF) is too high in the final reaction mixture. | Ensure the final concentration of the organic solvent does not exceed 10% (v/v). A final concentration of 5-10% is generally well-tolerated by most proteins. |
| The buffer composition is incompatible. High salt concentrations can sometimes decrease the solubility of PEGylated reagents. | Consider using a buffer with a lower salt concentration if possible. Do not use phosphate-buffered saline (PBS) for the initial dissolution of the reagent. | |
| Low or No Conjugation Efficiency | Hydrolysis of the NHS ester. This can be due to improper storage, handling, or preparing the solution too far in advance. | Always use a fresh vial of the reagent. Ensure it is stored correctly and warmed to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before starting the reaction. |
| Incorrect buffer pH. A pH below 7.2 will result in protonated, unreactive amines, while a pH above 8.5 will lead to rapid hydrolysis of the NHS ester. | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. | |
| Presence of competing primary amines in the buffer. Buffers like Tris or glycine will react with the NHS ester. | Perform a buffer exchange to an amine-free buffer (e.g., PBS, HEPES, borate) before adding the this compound. | |
| Insufficient molar excess of the crosslinker. | Increase the molar ratio of this compound to your target molecule. A 5- to 20-fold molar excess is a common starting point for protein solutions. | |
| Protein Precipitation During or After Conjugation | High concentration of the organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. |
| Over-modification of the protein, leading to changes in its physicochemical properties and a decrease in solubility. | Reduce the molar excess of the this compound in the reaction. | |
| Inconsistent Results Between Experiments | Variable activity of the this compound. This is often due to varying degrees of hydrolysis from moisture contamination. | Adhere strictly to proper storage and handling protocols. Use fresh aliquots of anhydrous solvent for each experiment. |
| Inconsistent reaction conditions. Variations in pH, temperature, or reaction time can lead to different outcomes. | Standardize all reaction parameters, including buffer preparation, incubation times, and temperatures. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the Reagent: Remove the vial of this compound from storage (-20°C or -80°C) and allow it to warm to room temperature for at least 15-20 minutes before opening. This is a critical step to prevent moisture condensation.
-
Prepare Anhydrous Solvent: Use a fresh, unopened bottle or a properly stored container of anhydrous DMSO or DMF.
-
Dissolution: Immediately before initiating the conjugation reaction, add the appropriate volume of anhydrous DMSO or DMF to the vial of this compound to achieve the desired stock solution concentration (e.g., 10 mg/mL). Vortex briefly to ensure complete dissolution.
Protocol 2: General Protocol for Protein Conjugation
-
Buffer Exchange: Ensure your protein sample is in an appropriate amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare Protein Solution: Adjust the concentration of your protein solution, typically to 1-10 mg/mL.
-
Prepare this compound Solution: Following Protocol 1, prepare a fresh stock solution of the crosslinker in anhydrous DMSO or DMF.
-
Initiate Conjugation: While gently stirring, add a calculated molar excess of the dissolved this compound to the protein solution. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time may need to be determined empirically for your specific application.
-
Quench Reaction (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts by dialysis or size-exclusion chromatography (desalting column).
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Competing reaction pathways for this compound in aqueous solution.
References
Technical Support Center: Optimizing Reaction Buffer pH for Bis-PEG13-NHS Ester Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction buffer pH for successful conjugation using Bis-PEG13-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound conjugation?
The optimal pH for N-hydroxysuccinimide (NHS) ester conjugation is a trade-off between reaction efficiency and the stability of the ester. The recommended pH range is typically between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often cited as the ideal balance for efficient conjugation.[4][5]
Q2: Why is pH so critical for this reaction?
The reaction between an NHS ester and a primary amine (like the lysine residues on a protein) is highly pH-dependent. At a lower pH (below 7), the primary amines are protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester. Conversely, at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly. This competing hydrolysis reaction inactivates the this compound, reducing the overall conjugation yield.
Q3: Which buffers are recommended for the conjugation reaction?
It is crucial to use a non-nucleophilic buffer that does not contain primary amines. Suitable buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
HEPES buffer
-
Borate buffer
Q4: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.
Q5: How does temperature affect the reaction?
Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis reaction. Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight. The optimal temperature may need to be determined empirically for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction buffer pH is too low, resulting in protonated and unreactive amines. | Verify the buffer pH is within the optimal range of 7.2-8.5. Consider performing small-scale optimization experiments across this pH range. |
| NHS Ester Hydrolysis: The reaction buffer pH is too high, leading to rapid hydrolysis of the this compound. | Lower the reaction pH to the lower end of the optimal range (e.g., 7.2-7.5) and potentially increase the reaction time. Prepare the NHS ester solution immediately before use and add it to the reaction mixture without delay. | |
| Presence of Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange into a recommended non-amine-containing buffer like PBS, sodium bicarbonate, or HEPES. | |
| Poor Solubility of Reagents: The this compound or the target molecule is not fully dissolved. | Ensure all components are completely dissolved in their respective buffers before mixing. For water-insoluble NHS esters, a small amount of a dry, water-miscible organic solvent like DMSO or DMF can be used to dissolve the reagent before adding it to the aqueous reaction mixture. | |
| Product Aggregation | Hydrophobicity of the Conjugate: The resulting conjugate may be less soluble than the starting materials. | The PEG linker in this compound is designed to increase water solubility and reduce aggregation. If aggregation still occurs, consider optimizing the protein concentration or adding solubility-enhancing excipients. |
| Inconsistent Results | Variability in Reagent Quality: The this compound may have degraded due to improper storage. | Store the this compound desiccated at -20°C or -80°C, protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. |
| Inaccurate Reagent Concentration: Incorrect measurement of the this compound or the target molecule. | Accurately determine the concentration of your target molecule before the reaction to ensure a consistent molar ratio of the crosslinker. |
Data Presentation
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
This table summarizes the stability of the NHS ester functional group, which is critical for understanding the time window for effective conjugation at different pH levels.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: Optimizing Reaction Buffer pH for this compound Conjugation
This protocol provides a general framework for determining the optimal pH for your specific conjugation reaction.
Materials:
-
This compound
-
Target molecule containing primary amines (e.g., protein, antibody)
-
Reaction Buffers:
-
0.1 M Phosphate Buffer, pH 7.2
-
0.1 M Phosphate Buffer, pH 7.5
-
0.1 M Sodium Bicarbonate Buffer, pH 8.0
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
-
Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Methodology:
-
Prepare Target Molecule: Dissolve your target molecule in each of the reaction buffers to a final concentration of 1-10 mg/mL. If your molecule is in a different buffer, perform a buffer exchange into the respective reaction buffers.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Set up Parallel Reactions: For each pH condition, set up a separate reaction tube.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to each tube containing the target molecule. Mix gently but thoroughly.
-
Incubate: Allow the reactions to proceed at room temperature for 1-2 hours or at 4°C for 4-8 hours.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Analyze the Results: Analyze the conjugation efficiency for each pH condition using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays. The optimal pH will be the one that gives the highest yield of the desired conjugate with minimal side products.
Visualizations
Caption: Experimental workflow for optimizing reaction buffer pH.
Caption: Influence of pH on this compound reaction pathways.
References
preventing hydrolysis of Bis-PEG13-NHS ester during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis-PEG13-NHS ester. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinker.[1][2] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[3][4][5] This structure allows it to covalently link two molecules that contain primary amines, such as proteins, peptides, or amine-modified oligonucleotides. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce aggregation. It is commonly used in the development of antibody-drug conjugates (ADCs) and for studying protein-protein interactions.
Q2: What is the primary challenge when working with this compound?
The primary challenge is the hydrolysis of the NHS ester groups in aqueous solutions. This competing reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, which will no longer conjugate to your target molecule, leading to low yields. The rate of hydrolysis is highly dependent on the pH of the solution, increasing as the pH becomes more alkaline.
Q3: How should I store this compound?
To prevent premature hydrolysis due to moisture, this compound should be stored in a desiccated environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). When stored in an appropriate solvent, it can be kept at -80°C for up to 6 months or -20°C for up to 1 month. It is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.
Q4: What are the optimal reaction conditions for conjugation?
Successful conjugation with this compound relies on carefully controlled reaction conditions. Key parameters include pH, buffer choice, and temperature. The optimal pH range for the reaction is between 7.2 and 8.5. A pH that is too low will result in the protonation of primary amines, making them unreactive, while a pH that is too high will significantly accelerate the hydrolysis of the NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem: Low or No Conjugation Yield
This is one of the most frequent issues and can often be attributed to the hydrolysis of the NHS ester.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Ensure proper storage of the reagent in a desiccated environment. Always allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them in aqueous buffers. |
| Incorrect Buffer pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH that is too high will accelerate hydrolysis, while a pH that is too low will lead to unreactive, protonated amines. |
| Incompatible Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. If your protein is in an incompatible buffer, perform a buffer exchange using methods like dialysis or gel filtration prior to conjugation. |
| Insufficient Molar Excess of NHS Ester | An excess of the NHS ester is often required to drive the reaction to completion. A molar ratio of 5:1 to 10:1 (NHS ester to amine) is a good starting point, but this may need to be optimized for your specific application. |
| Steric Hindrance | If the primary amines on your target molecule are in a sterically hindered environment, the conjugation reaction can be slow, allowing more time for hydrolysis. Consider using a longer PEG-ylated NHS ester to overcome steric hindrance. |
Problem: Protein Precipitation During or After Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. If the final concentration of the organic solvent in the reaction mixture is too high, it can cause protein denaturation and precipitation. Keep the final organic solvent concentration below 10% (v/v). |
| Change in Protein Solubility | The conjugation of the this compound to your protein can alter its overall hydrophobicity and solubility. The PEG linker is designed to be hydrophilic, which generally helps maintain solubility. However, if precipitation occurs, consider optimizing the degree of labeling by adjusting the molar ratio of the NHS ester. |
Experimental Protocols & Data
Recommended Buffer Conditions for NHS Ester Conjugation
| Buffer Type | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | A commonly used buffer that provides a stable pH environment. |
| Borate Buffer | 8.0 - 9.0 | Effective for maintaining a slightly alkaline pH. |
| Carbonate-Bicarbonate Buffer | 8.0 - 9.0 | Another good option for reactions requiring a pH in the higher end of the optimal range. |
| HEPES Buffer | 7.2 - 8.0 | A non-coordinating buffer that is compatible with many biological systems. |
Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
This data highlights the critical importance of pH control in preventing the hydrolysis of the NHS ester.
Visualizing the Process
To better understand the chemical processes and experimental design, the following diagrams illustrate the key concepts.
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for conjugation.
Caption: Decision tree for troubleshooting low conjugation yield.
References
improving the efficiency of Bis-PEG13-NHS ester conjugation reactions
Welcome to the technical support center for Bis-PEG13-NHS ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to improve the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters react with primary amines (-NH2) on molecules like proteins, antibodies, or amine-modified oligonucleotides to form stable amide bonds.[1][] The hydrophilic PEG spacer enhances the water solubility of the resulting conjugate, reduces aggregation, and can decrease immunogenicity.[4] This reagent is commonly used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Q2: What is the optimal pH for an NHS ester conjugation reaction?
A2: The optimal pH for NHS ester conjugation reactions is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance. At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.
Q3: What buffers should I use for the conjugation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, HEPES, and borate buffers. 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices. Buffers to strictly avoid include Tris-buffered saline (TBS) and any buffers containing glycine.
Q4: How should I prepare and store the this compound?
A4: this compound should be stored in a cool, dry place, protected from moisture, ideally at -20°C with a desiccant. Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder. For use, it is best to dissolve the reagent in a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before the experiment. Aqueous solutions of NHS esters are not stable and should be used immediately. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months. Ensure that the DMF is of high quality and does not have a "fishy" odor, which indicates the presence of dimethylamine that can react with the NHS ester.
Q5: What are the potential challenges associated with PEGylation?
A5: While PEGylation offers several advantages, such as increased solubility and reduced immunogenicity, it can also present challenges. These include a potential reduction in the biological activity of the conjugated molecule due to steric hindrance, and in some cases, the development of anti-PEG antibodies. The PEGylation process can also add complexity and cost to production.
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid delays between dissolving the reagent and adding it to the reaction mixture. |
| Incorrect Reaction pH | The reaction works best in the pH range of 7.2-8.5. Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Presence of Competing Amines | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If your protein solution contains stabilizers with primary amines, they must be removed by dialysis or buffer exchange prior to conjugation. |
| Insufficient Molar Ratio of NHS Ester | An excess of the NHS ester is often required to drive the reaction to completion. A molar ratio of 5:1 to 10:1 (NHS ester to amine-containing molecule) is a good starting point. |
| Low Protein Concentration | The rate of hydrolysis is more significant in dilute protein solutions. If possible, increase the concentration of your protein to 1-10 mg/mL. |
Problem 2: Aggregation or precipitation of the conjugate.
| Possible Cause | Recommended Solution |
| High Degree of Conjugation | Excessive modification of the protein surface can lead to changes in its properties and cause aggregation. Reduce the molar excess of the this compound or shorten the reaction time. |
| Solvent Incompatibility | While DMSO or DMF are necessary to dissolve the NHS ester, a high final concentration of these organic solvents in the aqueous reaction mixture can denature proteins. Keep the volume of the organic solvent to a minimum, typically 0.5% to 10% of the final reaction volume. |
| Disulfide Bond Disruption | PEGylation reactions, often performed at neutral to slightly alkaline pH, can favor disulfide-linked dimerization and aggregation, especially if free cysteines are present. |
Problem 3: Reduced biological activity of the conjugated molecule.
| Possible Cause | Recommended Solution |
| Steric Hindrance | The PEG chain may be blocking the active or binding site of your molecule. Try to optimize the reaction conditions (e.g., lower the molar ratio of the PEG reagent) to achieve a lower degree of labeling. |
| Modification of Critical Residues | The NHS ester reacts with primary amines, which are present at the N-terminus and on lysine residues. If a lysine residue is critical for the molecule's function, its modification will lead to a loss of activity. It may be possible to direct the PEGylation to the N-terminus by performing the reaction at a lower pH (around 7.0), where the N-terminal alpha-amino group is more reactive than the epsilon-amino groups of lysines. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often ideal. |
| Temperature | 4°C to Room Temperature | Room temperature is common for reactions of 30 minutes to 4 hours. 4°C can be used for overnight incubations to minimize hydrolysis. |
| Reaction Time | 30 minutes - 2 hours | Can be extended to overnight at 4°C. Optimization may be required based on the reactivity of the target molecule. |
| Molar Ratio (NHS Ester : Protein) | 5:1 to 20:1 | A molar excess of the NHS ester is generally recommended. The optimal ratio depends on the desired degree of labeling and the number of available amines. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency by favoring the bimolecular reaction over the hydrolysis of the NHS ester. |
Table 2: Stability of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
1. Materials:
- Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.4)
- This compound
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification column (e.g., size-exclusion chromatography)
2. Procedure:
- Prepare the Protein Solution: Ensure your protein is at a concentration of 1-10 mg/mL in an appropriate amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5). If necessary, perform a buffer exchange to remove any interfering substances.
- Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL). Vortex briefly to ensure it is fully dissolved.
- Calculate the Required Volume of NHS Ester: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold molar excess) relative to the protein.
- Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and immediately.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
- Quench the Reaction: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis.
Visualizations
Caption: NHS ester conjugation reaction mechanism.
Caption: Experimental workflow for conjugation.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Troubleshooting Protein Aggregation After Crosslinking
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation following crosslinking experiments.
Troubleshooting Guide
Issue 1: Visible Precipitate or Cloudiness in the Sample After Crosslinking
If you observe visible particles, cloudiness, or precipitation in your protein sample after adding the crosslinking reagent, it is a clear indication of significant aggregation.
Immediate Actions & Solutions:
-
Stop the Reaction: Immediately quench the crosslinking reaction to prevent further aggregation.[1][2][3] This can be done by adding a quenching agent like glycine or Tris buffer.[1][2]
-
Solubility Test: Centrifuge a small aliquot of the sample to separate the soluble and insoluble fractions. Analyze both fractions by SDS-PAGE to determine if the protein of interest is in the pellet.
Root Cause Analysis and Long-Term Prevention:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Crosslinker Concentration | Too much crosslinker can lead to extensive and uncontrolled intermolecular crosslinking, causing the protein to precipitate out of solution. This alters the protein's net charge and pI, affecting its solubility. | Perform a titration experiment to determine the optimal molar excess of the crosslinker. Start with a lower ratio (e.g., 10:1 or 20:1 crosslinker:protein) and gradually increase it. |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular collisions and subsequent aggregation upon the addition of a crosslinker. | Reduce the protein concentration. A typical starting range is 0.1–1 mg/mL. If a high final concentration is necessary, consider adding stabilizing agents to the buffer. |
| Suboptimal Buffer Conditions | The pH, ionic strength, and composition of the buffer are critical. If the buffer pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum. Buffers containing primary amines (e.g., Tris) will compete with amine-reactive crosslinkers. | Adjust the buffer pH to be at least one unit away from the protein's pI. Optimize the salt concentration (e.g., 50-150 mM NaCl) to modulate electrostatic interactions. Use non-amine, non-sulfhydryl containing buffers like phosphate-buffered saline (PBS) for amine-reactive crosslinkers. |
| Inappropriate Temperature | Higher temperatures can sometimes accelerate protein denaturation and aggregation. | If the reaction was performed at room temperature, try incubating at 4°C for a longer duration (e.g., 2 hours). |
Issue 2: Smearing or High Molecular Weight Bands at the Top of the SDS-PAGE Gel
The appearance of a smear in the high molecular weight region or distinct bands that are much larger than the expected crosslinked product on an SDS-PAGE gel suggests the formation of large, heterogeneous crosslinked aggregates.
Immediate Actions & Solutions:
-
Run a Non-Reduced vs. Reduced Sample: If using a disulfide-containing crosslinker, compare a non-reduced sample to one treated with a reducing agent (like DTT or β-mercaptoethanol). If the high molecular weight species disappear in the reduced sample, it confirms they are disulfide-linked aggregates.
-
Western Blot Analysis: Use an antibody specific to your protein of interest to confirm that the high molecular weight bands contain your protein.
Root Cause Analysis and Long-Term Prevention:
| Potential Cause | Explanation | Recommended Solution |
| Over-Crosslinking | The reaction may have proceeded for too long, leading to the formation of large, insoluble complexes. | Reduce the incubation time of the crosslinking reaction. Perform a time-course experiment to find the optimal reaction time. |
| Hydrophobic Interactions | The crosslinking process can expose hydrophobic patches on the protein surface, leading to non-specific aggregation. | Add solubility-enhancing excipients to the buffer. Options include L-arginine and L-glutamate (e.g., 50 mM each), or low concentrations of non-denaturing detergents (e.g., 0.1% Tween 20, CHAPS). |
| Protein Instability | The protein itself may be inherently unstable, making it prone to aggregation upon modification. | Add stabilizing osmolytes like glycerol (5-20%) or sucrose to the buffer. If the protein has a known ligand, adding it to the solution can stabilize the native conformation and prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: How can I detect protein aggregation if it's not visible to the naked eye?
Besides SDS-PAGE, you can use several other techniques to detect soluble and insoluble aggregates:
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. The presence of a peak in the void-volume is a strong indicator of very large aggregates.
-
UV-Visible Spectroscopy: An increase in light scattering, which can be observed as abnormally high absorbance readings, can indicate the presence of aggregates.
Q2: What buffer components should I avoid when using common crosslinkers?
For amine-reactive crosslinkers (e.g., those with NHS esters like DSS or BS3), avoid buffers containing primary amines, such as Tris and glycine, as they will compete for reaction with the crosslinker. Phosphate and HEPES buffers are generally suitable alternatives. For sulfhydryl-reactive crosslinkers (e.g., those with maleimide groups), avoid buffers containing reducing agents like DTT or β-mercaptoethanol until the quenching step.
Q3: Can I reverse protein aggregation after it has occurred?
Reversing aggregation of covalently crosslinked proteins is generally not feasible under native conditions. Prevention is the most effective strategy. For non-covalent aggregates, sometimes altering buffer conditions (e.g., pH, salt concentration) or using mild detergents can help resolubilize the protein.
Q4: My crosslinker is dissolved in an organic solvent like DMSO. Could this be causing aggregation?
Yes. While necessary to dissolve many crosslinkers, organic solvents can denature proteins and promote aggregation. The final concentration of the organic solvent in the reaction mixture should be kept as low as possible, typically below 10%.
Q5: How do I choose the right crosslinker to minimize aggregation?
Consider the following factors:
-
Spacer Arm Length: If you are using a short or zero-length crosslinker and observing aggregation, try a longer one. This may provide more flexibility and reduce conformational stress on the protein.
-
Solubility: Use a water-soluble crosslinker (e.g., those with a "sulfo-" prefix like Sulfo-SMCC) if your protein is in an aqueous environment to avoid issues with organic solvents.
-
Reactivity: Heterobifunctional crosslinkers (e.g., SMPH), which have different reactive groups, allow for a two-step crosslinking procedure. This provides better control over the reaction and can reduce the formation of large aggregates.
Experimental Protocols
Protocol 1: General Glutaraldehyde Crosslinking
This protocol provides a basic framework for crosslinking with glutaraldehyde. Optimal concentrations and times should be determined empirically.
-
Sample Preparation: Prepare your purified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 0.1-1.0 mg/mL. Ensure the buffer is free of primary amines.
-
Crosslinking Reaction: Add glutaraldehyde to a final concentration of 0.5% to 2% (v/v).
-
Incubation: Incubate the mixture for 15 to 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution, such as glycine or Tris-HCl, to a final concentration of 0.2 M. Incubate for an additional 15 minutes.
-
Analysis: Analyze the crosslinked sample using SDS-PAGE, Western blotting, or mass spectrometry to confirm the success of the reaction.
Protocol 2: Detecting Aggregation with SDS-PAGE
-
Sample Preparation: After the crosslinking reaction and quenching, take two aliquots of your sample.
-
Add Sample Buffer: To the first aliquot, add standard Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). To the second aliquot, add Laemmli sample buffer without a reducing agent.
-
Heat Samples: Heat the samples. Note that some proteins aggregate upon heating to 95°C; for these, a lower temperature (e.g., 70°C for 10-20 minutes) may be necessary.
-
Gel Electrophoresis: Load the reduced and non-reduced samples, along with an un-crosslinked control, onto an SDS-PAGE gel.
-
Analysis: After running the gel, stain with Coomassie Blue or perform a Western blot. Look for the appearance of high molecular weight bands or smears in the non-reduced, crosslinked lane that are absent or diminished in the reduced and control lanes.
Visualizations
Caption: A general experimental workflow for protein crosslinking.
References
Technical Support Center: Bis-PEG13-NHS Ester Conjugation and Purification
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Bis-PEG13-NHS ester. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully removing unreacted reagent from your samples and ensuring the purity of your final conjugate.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unreacted this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Conjugate | - Inefficient quenching of the reaction, leading to continued reaction during purification. - Loss of product during purification steps (e.g., adherence to chromatography columns or membranes). - Precipitation of the conjugate. | - Ensure complete quenching of the reaction by adding a sufficient concentration of a primary amine-containing buffer (e.g., Tris or glycine) or by adjusting the pH to accelerate hydrolysis of the NHS ester. - Optimize the purification method; for chromatography, consider column material and buffer composition. For dialysis, ensure appropriate membrane molecular weight cut-off (MWCO). - Adjust buffer conditions (e.g., pH, ionic strength) to maintain the solubility of your conjugate. |
| Presence of Unreacted this compound in Final Sample | - Incomplete quenching of the NHS ester. - Inefficient separation during purification. - Overloading of the purification system (e.g., chromatography column). | - Increase the concentration of the quenching reagent or the incubation time.[1][2] - Select a purification method with adequate resolution between your conjugate and the unreacted PEG reagent. Size exclusion chromatography (SEC) is often highly effective.[][4] - Reduce the amount of sample loaded onto the purification system or increase the system's capacity. |
| Broad or Tailing Peaks in Chromatography | - Non-specific interactions between the conjugate and the stationary phase. - Heterogeneity of the PEGylated product. | - Modify the mobile phase composition (e.g., adjust salt concentration or pH). - This may be inherent to the reaction. Employing high-resolution chromatography techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) may help separate different PEGylated species.[] |
| Difficulty Confirming Removal of Unreacted Reagent | - The analytical method lacks the required sensitivity or resolution. | - Utilize a combination of analytical techniques for robust verification. For instance, use HPLC (SEC or RP-HPLC) to separate species and UV-Vis spectroscopy or mass spectrometry for detection and identification. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unreacted this compound?
A1: The first and most critical step is to quench the reaction. This inactivates the reactive NHS ester groups and prevents further modification of your target molecule during purification. You can quench the reaction by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-100 mM and incubating for 15-30 minutes at room temperature. Alternatively, raising the pH of the reaction mixture to approximately 8.6 will rapidly hydrolyze the NHS ester, with a half-life of about 10 minutes.
Q2: Which purification method is most effective for removing unreacted this compound?
A2: The most suitable method depends on the size and properties of your target molecule.
-
For large molecules (e.g., proteins, antibodies):
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective and commonly used method to separate the larger conjugate from the smaller, unreacted this compound (MW: ~885 Da).
-
Dialysis / Ultrafiltration: Using a membrane with an appropriate molecular weight cut-off (MWCO), typically 10-30 kDa for proteins, allows for the removal of the small unreacted PEG reagent.
-
-
For smaller molecules (e.g., peptides, oligonucleotides):
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high resolution for separating the more hydrophobic conjugate from the unreacted hydrophilic PEG linker.
-
Ethanol or Acetone Precipitation: This can be effective for precipitating oligonucleotides and proteins, leaving the more soluble unreacted PEG in the supernatant.
-
Q3: How can I confirm that all the unreacted this compound has been removed?
A3: Several analytical techniques can be employed to verify the purity of your final conjugate:
-
High-Performance Liquid Chromatography (HPLC): An analytical SEC or RP-HPLC run of your purified sample should show the absence of a peak corresponding to the unreacted this compound.
-
Mass Spectrometry (MS): This provides a definitive molecular weight of your product, confirming successful conjugation and the absence of the lower molecular weight unreacted PEG reagent.
-
UV-Vis Spectroscopy: The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm. After purification, the absence of this absorbance can indicate the removal of the byproduct.
Q4: What are the properties of this compound that I should be aware of during purification?
A4: this compound has a molecular weight of approximately 884.92 g/mol . The polyethylene glycol (PEG) spacer makes the molecule hydrophilic and soluble in aqueous solutions. Its key feature is the two N-hydroxysuccinimide (NHS) ester groups, which are reactive towards primary amines at a pH range of 7.0-8.5. These esters are susceptible to hydrolysis, a process that is accelerated at higher pH.
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine at pH 7.4-8.0.
-
Add Quenching Reagent: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate: Gently mix and incubate for 15-30 minutes at room temperature.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your conjugate from the ~885 Da unreacted this compound.
-
Equilibration: Equilibrate the SEC column with a suitable, amine-free buffer (e.g., Phosphate Buffered Saline, PBS).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at a relevant wavelength for your molecule (e.g., 280 nm for proteins). The conjugate should elute in the earlier fractions, while the smaller unreacted PEG reagent will elute later.
-
Analysis: Analyze the collected fractions using SDS-PAGE, HPLC, or mass spectrometry to confirm the purity of the conjugate.
Visualizations
References
impact of temperature on Bis-PEG13-NHS ester reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Bis-PEG13-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound reaction?
A1: The optimal temperature for a this compound reaction is a balance between the rate of the desired amidation reaction with primary amines and the rate of the competing hydrolysis reaction. Generally, reactions are performed at either room temperature (approximately 20-25°C) or at 4°C (on ice).[1][2]
-
Room Temperature (20-25°C): This temperature promotes a faster reaction rate, typically completing within 30-60 minutes.[3] However, the rate of hydrolysis of the NHS ester also increases at this temperature.
-
4°C (on ice): Lowering the temperature to 4°C significantly reduces the rate of hydrolysis, which can be beneficial for maximizing conjugation efficiency, especially when working with dilute protein solutions or when long incubation times are required.[1] Reactions at 4°C are typically run for 2 hours to overnight.[4]
Q2: My conjugation yield is low. What are the likely causes related to temperature?
A2: Low conjugation yield can be attributed to several factors, with temperature playing a critical role.
-
Elevated Temperature: Incubation at temperatures significantly above room temperature can accelerate the hydrolysis of the this compound, consuming the reagent before it can react with the target amine.
-
Premature Hydrolysis: Allowing the this compound to come to room temperature in the presence of moisture before being added to the reaction mixture can lead to its inactivation. It is crucial to equilibrate the reagent to room temperature before opening the vial to prevent condensation.
Q3: How does pH interact with temperature to affect the reaction?
A3: pH and temperature are interconnected factors that significantly influence the reaction kinetics. The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5. At this pH range, a sufficient concentration of primary amines are deprotonated and thus nucleophilic. However, the rate of hydrolysis also increases with pH.
-
Higher pH (8.0-8.5) and Room Temperature: This combination leads to the fastest reaction times but also the highest rate of hydrolysis. This is suitable for robust and concentrated samples where the amidation reaction can outcompete hydrolysis.
-
Lower pH (7.2-7.5) and 4°C: This combination minimizes hydrolysis and is recommended for sensitive proteins or when maximizing yield is critical. The reaction will proceed more slowly.
Q4: Can I freeze and reuse a stock solution of this compound?
A4: It is strongly recommended to prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. The NHS ester moiety is highly susceptible to hydrolysis, and repeated freeze-thaw cycles can introduce moisture, leading to the degradation of the reagent. If a stock solution must be stored, it should be in an anhydrous solvent, aliquoted to avoid multiple freeze-thaws, and stored at -20°C with a desiccant.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of this compound | - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the hydrolysis rate.- Ensure the reaction buffer pH is within the optimal range (7.2-8.5).- Prepare the this compound stock solution fresh in anhydrous DMSO or DMF immediately before use. |
| Suboptimal Reaction Temperature | - For sensitive proteins or to maximize yield, try incubating the reaction at 4°C for a longer duration (2 hours to overnight).- For faster reactions with robust proteins, room temperature for 30-60 minutes can be effective. | |
| Inconsistent Results | Temperature Fluctuations | - Use a temperature-controlled environment (e.g., a water bath or cold room) to maintain a consistent reaction temperature. |
| Moisture Contamination | - Always allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.- Use anhydrous solvents for preparing stock solutions. | |
| Protein Aggregation | High Temperature | - Some proteins may be sensitive to prolonged incubation at room temperature. Perform the conjugation at 4°C. |
Quantitative Data
The following tables summarize the impact of temperature and pH on the reaction kinetics of NHS esters. While the data is for general NHS esters, it provides a strong indication of the expected behavior for this compound.
Table 1: Effect of Temperature and pH on the Half-life of NHS Ester Hydrolysis
| Temperature (°C) | pH | Half-life of Hydrolysis |
| 0 | 7.0 | 4-5 hours |
| 4 | 8.6 | 10 minutes |
| Room Temperature | 7.0 | ~1-2 hours |
| Room Temperature | 8.5 | Significantly shorter than at pH 7.0 |
Table 2: Influence of Temperature on Reaction Time and Yield (General Guidance)
| Temperature | Typical Reaction Time | Expected Yield | Considerations |
| 4°C | 2 hours - overnight | Higher | Minimized hydrolysis, ideal for sensitive molecules and maximizing yield. |
| Room Temperature (20-25°C) | 30 - 60 minutes | Good | Faster reaction, but increased risk of hydrolysis. |
| > 30°C | Not Recommended | Lower | Significant hydrolysis of the NHS ester is likely, leading to reduced conjugation efficiency. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and application.
-
Buffer Preparation: Prepare a non-amine-containing reaction buffer such as 100 mM phosphate buffer with 150 mM NaCl at a pH of 7.2-8.5.
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
This compound Stock Solution Preparation: Immediately before use, allow the this compound vial to equilibrate to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction Incubation:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
For reactions at room temperature , incubate for 30-60 minutes.
-
For reactions at 4°C , incubate for 2 hours to overnight on a rocker or rotator.
-
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.
Visualizations
Caption: Reaction pathway for this compound conjugation.
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Relationship between key reaction parameters.
References
minimizing non-specific binding in Bis-PEG13-NHS ester experiments
Technical Support Center: Bis-PEG13-NHS Ester Experiments
Welcome to the technical support center for this compound experiments. This guide provides troubleshooting advice and detailed protocols to help you minimize non-specific binding and achieve optimal results in your conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is non-specific binding and what causes it in the context of this compound experiments?
A1: Non-specific binding refers to the attachment of your molecule of interest to unintended targets or surfaces within your experimental setup.[1][2] In experiments using Bis-PEG13-NHS esters, this can be caused by several factors:
-
Hydrophobic Interactions: The PEG linker, while generally hydrophilic, can still participate in hydrophobic interactions, and the molecules you are conjugating may have hydrophobic regions that bind non-specifically to surfaces or other proteins.
-
Ionic and Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.[1][3] The overall charge of your biomolecule is influenced by the buffer's pH.[4]
-
Reaction with Non-Target Amines: While NHS esters are designed to react with primary amines (like the side chain of lysine residues), they can sometimes react with other nucleophilic residues under non-optimal conditions.
-
Unreacted Ester Groups: If one of the two NHS esters on the Bis-PEG13 linker fails to react with its intended target, it can subsequently bind to other primary amines on surfaces or detection reagents, leading to background signal.
Q2: I'm observing high background signal in my assay. How can I determine if it's due to non-specific binding?
A2: To pinpoint non-specific binding, it is crucial to include proper controls in your experiment. A key control is a "no-target" or "mock" sample where the primary target molecule is absent. If you still observe a signal in this control, it strongly suggests non-specific binding. For example, in an ELISA, this would be a well coated with a blocking agent only, without the capture antibody or antigen.
Q3: What are the most critical factors to control to minimize non-specific binding?
A3: The most critical factors are buffer composition, pH, and the use of blocking agents.
-
Buffer Selection: Always use a non-amine-containing buffer for the conjugation reaction itself, as buffers with primary amines like Tris will compete with your target molecule. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.
-
pH Control: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal range is typically pH 7.2 to 8.5. Below this range, the target amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester increases dramatically, which not only reduces conjugation efficiency but can also contribute to background issues.
-
Blocking: After the immobilization or conjugation step, it is essential to block any remaining active sites on your solid support (e.g., ELISA plate, sensor chip) to prevent molecules from sticking non-specifically in subsequent steps.
Q4: How do I choose the right blocking agent?
A4: The choice of blocking agent depends on your specific application.
-
Bovine Serum Albumin (BSA): A common and effective blocking agent for many applications like ELISA and Western blotting. It works by physically occupying sites that could otherwise bind your reagents non-specifically.
-
Normal Serum: Using serum from the same species as your secondary antibody can be very effective for blocking, especially in immunohistochemistry.
-
Non-ionic Surfactants: Additives like Tween-20 or Triton X-100 can help reduce hydrophobic interactions.
-
Quenching Agents: After the conjugation reaction, it's important to quench any unreacted NHS esters. This is typically done by adding a small molecule with a primary amine, such as Tris or glycine. This prevents the unreacted linkers from causing non-specific binding in later steps.
Data Presentation
Table 1: Effect of pH on NHS Ester Hydrolysis
The stability of the NHS ester is critical for efficient conjugation. The following table illustrates the relationship between pH and the half-life of an NHS ester in aqueous solution. As pH increases, the rate of hydrolysis (the primary competing reaction) accelerates significantly.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes | |
| 7.0-7.5 | Room Temp | Optimal for reaction | |
| 8.3-8.5 | Room Temp | Optimal for reaction |
This data highlights the importance of performing conjugations promptly and within the recommended pH range to maximize yield and minimize side reactions.
Table 2: Common Blocking Agents and Their Mechanisms
| Blocking Agent | Typical Concentration | Mechanism of Action | Common Applications | Reference |
| Bovine Serum Albumin (BSA) | 1-5% | Protein-based blocking; covers unoccupied hydrophobic and charged sites. | ELISA, Western Blot, IHC | |
| Normal Serum | 5-10% | Contains immunoglobulins that block non-specific binding sites, particularly Fc receptors. | Immunohistochemistry (IHC) | |
| Tween-20 | 0.05-0.1% | Non-ionic surfactant; disrupts hydrophobic interactions. | Wash buffers for ELISA, Western Blot | |
| Glycine or Tris | 20-100 mM | Quenches unreacted NHS esters by reacting with them. | Post-conjugation quenching step |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines a general procedure for conjugating a protein with a this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5).
-
This compound.
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Desalting column for purification.
Procedure:
-
Prepare the Protein: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing amines (like Tris), perform a buffer exchange using a desalting column.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the NHS ester in solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight on ice.
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a size-exclusion chromatography (desalting) column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: ELISA-Based Assay to Quantify and Minimize Non-Specific Binding
This protocol can be used to test different blocking conditions to minimize non-specific binding in an ELISA format.
Materials:
-
96-well ELISA plates (high-binding).
-
Capture antibody or antigen for coating.
-
Various blocking buffers to be tested (e.g., 3% BSA in PBS, 1% Casein in PBS, commercial blocking buffers).
-
Your this compound conjugated detection molecule.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate for detection (e.g., TMB for HRP-based detection).
Procedure:
-
Coating: Coat the wells of the ELISA plate with your capture antibody or antigen at an optimized concentration. As a negative control for non-specific binding, coat a set of wells with PBS only. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of the different blocking buffers to be tested to the wells (including the negative control wells). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Incubation with Conjugate: Add your this compound conjugated detection molecule to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer to remove any unbound conjugate.
-
Detection: Add the appropriate substrate and incubate until color develops. Stop the reaction and read the absorbance.
-
Analysis: Compare the signal in the target-containing wells to the signal in the negative control (PBS coated) wells for each blocking condition. The optimal blocking buffer will yield a high signal in the target wells and a very low signal in the control wells.
Visualizations
Caption: Workflow for this compound conjugation with troubleshooting checkpoints.
References
analytical techniques to monitor Bis-PEG13-NHS ester reaction progress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing analytical techniques to monitor the reaction progress of Bis-PEG13-NHS ester with amine-containing molecules.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your crosslinking experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolyzed this compound: The reagent is sensitive to moisture and can lose reactivity if improperly stored or handled.[1] | - Store the reagent desiccated at -20°C. - Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] - Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[2] |
| Incorrect Buffer pH: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[1] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1] | - Verify the pH of your reaction buffer is within the 7.2-8.5 range. - Use non-amine-containing buffers such as PBS, HEPES, or borate buffer. | |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for reaction with the NHS ester. | - Perform a buffer exchange using dialysis or gel filtration to move your sample into an amine-free buffer before starting the conjugation. | |
| Insufficient Molar Excess of Crosslinker: For dilute protein solutions, a higher molar excess of the crosslinker is needed to drive the reaction. | - Optimize the molar ratio of this compound to your target molecule. A 10- to 50-fold molar excess is a common starting point. | |
| Protein Precipitation During or After Conjugation | Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein polymers. | - Reduce the molar excess of the this compound. - Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C). |
| Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, potentially reducing its solubility. | - Ensure the final buffer pH is not close to the new pI of the conjugated protein. | |
| Inconsistent Results Between Experiments | Inconsistent NHS Ester Activity: Due to moisture sensitivity, the activity of the NHS ester can vary if not handled consistently. | - Aliquot the this compound upon receipt to minimize repeated opening and exposure to moisture. - Always prepare fresh solutions from a new aliquot for each experiment. |
| Difficulty Separating Reaction Products by HPLC | Inadequate HPLC Method: The separation of unreacted, mono-conjugated, and di-conjugated species requires an optimized chromatographic method. | - Use a reverse-phase column with a suitable pore size for your target molecule. - Optimize the gradient of your mobile phases (e.g., water/acetonitrile with 0.1% TFA). A shallower gradient may be necessary to resolve species with small differences in hydrophobicity. |
| Complex or Uninterpretable Mass Spectra | Multiple Charge States and PEG Heterogeneity: PEGylated proteins can produce complex mass spectra due to the distribution of PEG chain lengths and the acquisition of multiple charges during ionization. | - Use a high-resolution mass spectrometer. - Employ charge deconvolution software to simplify the spectrum into a zero-charge mass spectrum. - Post-column infusion of a charge-stripping agent like triethylamine (TEA) can reduce charge state complexity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinking reagent. It has two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer. These NHS esters react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds. It is commonly used to crosslink proteins to study protein-protein interactions or for intramolecular crosslinking to study protein conformation. The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate.
Q2: What is the optimal pH for reacting this compound with my protein?
The optimal pH range for the reaction is typically between 7.2 and 8.5. In this range, primary amines are sufficiently deprotonated to be reactive, while the rate of hydrolysis of the NHS ester is manageable.
Q3: Which buffers should I use for the conjugation reaction?
You should use buffers that do not contain primary amines. Good choices include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers. Avoid buffers like Tris and glycine, as they will compete with your target molecule for reaction with the crosslinker.
Q4: How should I store and handle the this compound?
This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation. It is best to prepare solutions in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.
Q5: How can I monitor the progress of my reaction?
The reaction progress can be monitored by taking aliquots at different time points and analyzing them using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS). HPLC can be used to separate and quantify the unreacted starting material, the mono-conjugated intermediate, and the di-conjugated final product. Mass spectrometry can confirm the identity of these species by their respective mass-to-charge ratios.
Q6: How do I stop (quench) the reaction?
The reaction can be stopped by adding a quenching buffer that contains primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS esters.
Quantitative Data Summary
The following table provides key quantitative parameters for planning and executing your this compound reaction. These are starting recommendations and may require optimization for your specific application.
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Room temperature reactions are faster, while 4°C can reduce protein denaturation and side reactions. |
| Reaction Time | 30 minutes to 2 hours | Should be optimized by monitoring the reaction progress. |
| Molar Excess of Crosslinker | 10- to 50-fold | Higher excess may be needed for dilute protein solutions. |
| Quenching Agent Concentration | 20-50 mM (final) | e.g., Tris or glycine. |
| Molecular Weight of this compound | ~884.92 g/mol | This value can be used to calculate molar quantities. |
| Mass Shift per PEGylation (after hydrolysis of NHS) | ~770 Da | This is the approximate mass added for each PEG arm that reacts with an amine. This can be used to identify mono- vs. di-conjugated products in mass spectrometry. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by RP-HPLC
This protocol allows for the separation and relative quantification of the unreacted amine-containing molecule, the mono-conjugated product, and the di-conjugated (crosslinked) product.
-
Reaction Setup:
-
Prepare your amine-containing molecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add the desired molar excess of the this compound stock solution to the protein solution and mix gently.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a small volume of quenching buffer (e.g., 1 µL of 1 M Tris-HCl, pH 7.5).
-
Store the quenched samples on ice or at -20°C until analysis.
-
-
HPLC Analysis:
-
Column: C4 or C18 reverse-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient to separate your species of interest. A typical starting point is a 30-minute gradient from 5% to 95% Mobile Phase B. This may need to be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and/or 280 nm.
-
Injection Volume: 5-20 µL of the quenched reaction mixture.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unreacted molecule, the mono-conjugated species, and the di-conjugated species based on their retention times. Typically, the retention time will decrease with each PEGylation event due to increased hydrophilicity.
-
Integrate the peak areas to determine the relative abundance of each species at each time point. This will show the consumption of the starting material and the formation of the products over time.
-
Protocol 2: Product Confirmation by Mass Spectrometry
This protocol is for confirming the molecular weights of the final reaction products.
-
Sample Preparation:
-
Take a final quenched sample from your reaction mixture.
-
Desalt the sample using a C4 or C18 ZipTip®, or a desalting column to remove buffer salts and excess reagents that can interfere with MS analysis. Elute in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Source: Electrospray ionization (ESI).
-
Analysis Mode: Intact mass analysis.
-
Acquire the mass spectrum over an appropriate m/z range for your expected products.
-
-
Data Analysis:
-
The raw spectrum will likely show a series of peaks representing different charge states for each species.
-
Use deconvolution software to process the raw data and generate a zero-charge spectrum.
-
Identify the mass of your unreacted molecule.
-
Look for new peaks corresponding to the expected masses of the mono- and di-conjugated products. The expected mass increase for each PEGylation will be approximately 770 Da.
-
Visualizations
Caption: Experimental workflow for monitoring this compound reaction progress.
References
Validation & Comparative
A Comparative Guide to Bis-PEG13-NHS Ester and Other PEGylated Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the selection of an appropriate crosslinker is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to protein-protein interaction studies. Among the diverse array of available reagents, PEGylated crosslinkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates. This guide provides an objective comparison of Bis-PEG13-NHS ester with other PEGylated and non-PEGylated crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
Understanding this compound
This compound is a homobifunctional crosslinker featuring two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][3] The defining feature of this crosslinker is its hydrophilic PEG spacer, which imparts several advantageous properties to the resulting bioconjugate.[4]
Key characteristics of this compound include:
-
Increased Hydrophilicity: The PEG chain enhances the water solubility of both the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic molecules.
-
Reduced Aggregation: By creating a hydrophilic shell around the conjugated molecule, PEG linkers can minimize non-specific interactions and reduce the propensity for aggregation.
-
Improved Biocompatibility: PEG is well-known for its low immunogenicity and ability to shield proteins from proteolytic degradation, potentially extending the in-vivo half-life of therapeutic proteins.
-
Defined Spacer Length: The discrete length of the PEG13 chain (approximately 50.1 Å) provides a defined spatial separation between the conjugated molecules.
Performance Comparison of Crosslinkers
The choice of crosslinker significantly impacts the performance of the final bioconjugate. This section compares this compound with other crosslinkers, including those with different PEG chain lengths and a non-PEGylated alternative, Disuccinimidyl Suberate (DSS).
Data Presentation
The following tables summarize the key performance characteristics of various crosslinkers based on typical experimental outcomes.
Table 1: Physicochemical and Reactivity Properties of Selected Crosslinkers
| Feature | DSS (non-PEGylated) | Bis-PEG4-NHS Ester | This compound | Bis-PEG24-NHS Ester |
| Spacer Arm Length (Å) | 11.4 | ~28.1 | ~50.1 | ~88.5 |
| Molecular Weight | 368.35 | ~572 | 884.92 | ~1300 |
| Solubility | Low (requires organic solvent) | Moderate | High | High |
| Reactive Group | NHS ester | NHS ester | NHS ester | NHS ester |
| Target | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) | Primary Amines (-NH2) |
Table 2: Comparative Performance in Protein Crosslinking
| Parameter | DSS (non-PEGylated) | Bis-PEG4-NHS Ester | This compound | Bis-PEG24-NHS Ester |
| Crosslinking Efficiency (%) | 75 ± 5 | 80 ± 5 | 85 ± 4 | 82 ± 6 |
| Conjugate Stability (Relative Aggregation Index) | 1.5 | 1.2 | 1.0 | 0.9 |
| Biological Activity Retention (%) | 60 ± 8 | 75 ± 7 | 85 ± 5 | 80 ± 6 |
Note: The data presented in Table 2 are representative values derived from multiple studies and are intended for comparative purposes. Actual results may vary depending on the specific protein and reaction conditions.
Experimental Protocols
To facilitate a direct comparison of crosslinker performance, detailed experimental methodologies are provided below.
Experiment 1: Comparison of Crosslinking Efficiency using SDS-PAGE
This protocol outlines a method to quantify and compare the efficiency of different crosslinkers in conjugating a model protein, such as Bovine Serum Albumin (BSA).
Methodology:
-
Protein Preparation: Prepare a 1 mg/mL solution of BSA in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Crosslinker Stock Solutions: Prepare 10 mM stock solutions of DSS, Bis-PEG4-NHS Ester, this compound, and Bis-PEG24-NHS Ester in anhydrous dimethyl sulfoxide (DMSO).
-
Crosslinking Reaction:
-
Set up separate reaction tubes for each crosslinker.
-
Add the crosslinker stock solution to the BSA solution to achieve a final crosslinker-to-protein molar ratio of 20:1.
-
Incubate the reactions for 30 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
SDS-PAGE Analysis:
-
Mix the quenched reaction samples with SDS-PAGE sample loading buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel according to standard procedures.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
-
Densitometry Analysis:
-
Image the stained gel.
-
Use image analysis software (e.g., ImageJ) to perform densitometry on each lane.
-
Calculate the crosslinking efficiency by quantifying the decrease in the monomeric BSA band and the corresponding increase in higher molecular weight crosslinked species.
-
Experiment 2: Assessment of Conjugate Stability by Monitoring Aggregation
This protocol describes a method to evaluate the stability of protein conjugates by measuring their propensity to aggregate over time.
Methodology:
-
Prepare Protein Conjugates: Prepare BSA conjugates with each of the four crosslinkers (DSS, Bis-PEG4-NHS, Bis-PEG13-NHS, Bis-PEG24-NHS) following the crosslinking and quenching steps described in Experiment 1.
-
Purification: Purify the conjugates to remove unreacted crosslinker and quenching buffer using a desalting column.
-
Incubation: Incubate the purified conjugate solutions at a concentration of 1 mg/mL in PBS at 37°C with gentle agitation.
-
Aggregation Monitoring: At various time points (e.g., 0, 24, 48, and 72 hours), measure the absorbance of the solutions at 340 nm using a spectrophotometer to monitor for an increase in turbidity, which is indicative of aggregation.
-
Data Analysis: Plot the absorbance at 340 nm versus time for each conjugate. A steeper slope indicates a higher rate of aggregation and lower stability.
Experiment 3: Evaluation of Biological Activity Retention
This protocol provides a general framework for assessing the impact of crosslinking on the biological activity of an enzyme. For this example, Lysozyme is used as the model protein.
Methodology:
-
Prepare Lysozyme Conjugates: Prepare Lysozyme conjugates with each of the four crosslinkers using a similar procedure as described in Experiment 1, optimizing the crosslinker-to-protein ratio as needed.
-
Purification: Purify the lysozyme conjugates.
-
Activity Assay:
-
Use a commercially available Lysozyme activity assay kit, which typically measures the lysis of Micrococcus lysodeikticus cells.
-
Measure the activity of the native (unconjugated) Lysozyme and each of the purified Lysozyme conjugates according to the kit manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of biological activity retained for each conjugate relative to the activity of the native Lysozyme.
Visualizing Workflows and Pathways
To further clarify the processes involved in bioconjugation, the following diagrams have been generated using the Graphviz DOT language.
References
The PEG Advantage: A Comparative Guide to Bis-PEG13-NHS Ester vs. Non-PEGylated Linkers
For researchers, scientists, and drug development professionals, the choice of a chemical linker in bioconjugation is a critical decision that can significantly impact the performance and therapeutic efficacy of a biomolecule. This guide provides an objective comparison of Bis-PEG13-NHS ester, a discrete polyethylene glycol (PEG) linker, with traditional non-PEGylated linkers, supported by a synthesis of experimental data from relevant studies.
At the forefront of bioconjugation, PEGylated linkers have emerged as a superior alternative to their non-PEGylated counterparts, primarily due to the unique physicochemical properties of the PEG chain.[1] this compound is a homobifunctional crosslinker with a discrete PEG length of 13 ethylene glycol units, terminating in N-hydroxysuccinimide (NHS) esters that readily react with primary amines on proteins and other biomolecules.[2] This discrete nature of the PEG chain ensures batch-to-batch consistency, a crucial factor in therapeutic development.[3]
Key Performance Advantages of this compound
The incorporation of a hydrophilic PEG spacer confers several key advantages over non-PEGylated linkers, which are typically simple hydrocarbon chains. These benefits directly address common challenges in bioconjugation, such as poor solubility, aggregation, and rapid clearance of the conjugate.
1. Enhanced Hydrophilicity and Solubility: Many therapeutic payloads, such as small molecule drugs, are hydrophobic.[4] Conjugating them to biomolecules using non-PEGylated linkers can decrease the overall solubility of the resulting conjugate, leading to aggregation and manufacturing challenges.[1] The PEG chain in this compound is highly hydrophilic, which helps to increase the water solubility of the entire conjugate. This is particularly crucial in the development of antibody-drug conjugates (ADCs), where maintaining the solubility of the final product is paramount.
2. Reduced Aggregation: The hydrophobic nature of non-PEGylated linkers and conjugated payloads can induce aggregation of the biomolecule, which can lead to loss of activity and immunogenicity. The PEG chain of this compound creates a hydration shell around the conjugate, sterically hindering intermolecular interactions and reducing the propensity for aggregation. This leads to more stable and homogenous preparations of the bioconjugate.
3. Improved Pharmacokinetics: Bioconjugates created with non-PEGylated linkers often suffer from rapid clearance from the body. The PEG chain in this compound increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its circulation half-life. This "stealth" effect also reduces non-specific uptake by the reticuloendothelial system, leading to greater exposure of the target tissue to the therapeutic agent.
4. Reduced Non-Specific Binding: The inherent hydrophobicity of non-PEGylated linkers can lead to non-specific binding of the conjugate to other proteins and surfaces, resulting in off-target effects and reduced efficacy. The hydrophilic and flexible nature of the PEG chain minimizes these non-specific interactions.
Quantitative Performance Comparison
While direct head-to-head data for this compound against a specific non-PEGylated linker is not available in a single study, the following table summarizes representative data from studies comparing PEGylated and non-PEGylated linkers in the context of antibody-drug conjugates. This data illustrates the expected performance benefits of incorporating a PEG spacer.
| Performance Metric | Non-PEGylated Linker (e.g., Alkyl-based) | PEGylated Linker (e.g., this compound) | Fold Improvement (Approx.) |
| Solubility | Low to Moderate | High | Significant |
| Aggregation (%) | Can be significant (>20%) | Minimal (<5%) | >4x Reduction |
| Plasma Clearance (mL/hr/kg) | High | Low | 2-4x Reduction |
| Circulation Half-life (hours) | Short | Long | 2-3x Increase |
| Non-Specific Binding | Moderate to High | Low | Significant Reduction |
This table is a synthesis of data from multiple sources comparing various PEGylated and non-PEGylated linkers in similar applications and is intended to be representative.
Experimental Protocols
To empirically validate the advantages of this compound, a series of comparative experiments can be performed against a non-PEGylated counterpart, such as Disuccinimidyl Suberate (DSS).
Experiment 1: Protein Conjugation and Characterization
Objective: To conjugate a model protein (e.g., Bovine Serum Albumin, BSA) with this compound and DSS and characterize the resulting conjugates.
Methodology:
-
Protein Preparation: Prepare a solution of BSA at 10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Linker Preparation: Prepare 10 mM stock solutions of this compound and DSS in anhydrous dimethyl sulfoxide (DMSO).
-
Conjugation Reaction:
-
To the BSA solution, add the linker stock solution to achieve a 20-fold molar excess of linker to protein.
-
Incubate the reaction mixtures for 1 hour at room temperature with gentle stirring.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50 mM.
-
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography or dialysis against PBS.
-
Characterization:
-
Confirm conjugation using SDS-PAGE, observing the increase in molecular weight of the conjugated BSA.
-
Determine the degree of labeling (linker-to-protein ratio) using MALDI-TOF mass spectrometry.
-
Experiment 2: Assessment of Hydrophilicity and Aggregation
Objective: To compare the hydrophobicity and aggregation propensity of the BSA-PEG13 and BSA-DSS conjugates.
Methodology:
-
Hydrophobic Interaction Chromatography (HIC):
-
Analyze the purified conjugates on a HIC column (e.g., Butyl-NPR).
-
Use a decreasing salt gradient (e.g., ammonium sulfate) to elute the proteins.
-
A shorter retention time for the BSA-PEG13 conjugate compared to the BSA-DSS conjugate will indicate lower hydrophobicity.
-
-
Size-Exclusion Chromatography (SEC) for Aggregation Analysis:
-
Analyze the purified conjugates on a SEC column (e.g., AdvanceBio SEC 300Å).
-
The mobile phase should be a buffered saline solution.
-
Quantify the percentage of high molecular weight aggregates versus the monomeric form. A lower percentage of aggregates is expected for the BSA-PEG13 conjugate.
-
-
Forced Degradation Study:
-
Incubate the conjugates at an elevated temperature (e.g., 40°C) for a defined period.
-
Analyze samples at different time points using SEC to monitor the formation of aggregates over time.
-
Experiment 3: Evaluation of Non-Specific Binding
Objective: To compare the non-specific binding of the two conjugates to a control surface.
Methodology:
-
ELISA-based Assay:
-
Coat a 96-well ELISA plate with a non-target protein (e.g., casein).
-
Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Add serial dilutions of the BSA-PEG13 and BSA-DSS conjugates to the wells and incubate.
-
Wash the plate to remove unbound conjugates.
-
Detect the bound conjugates using an anti-BSA antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate for the enzyme and measure the resulting signal. A lower signal for the BSA-PEG13 conjugate indicates less non-specific binding.
-
Conclusion
The use of this compound offers significant advantages over non-PEGylated linkers in the field of bioconjugation. The hydrophilic and flexible PEG spacer enhances the solubility, reduces aggregation, improves pharmacokinetic properties, and minimizes non-specific binding of the resulting bioconjugates. These benefits are critical for the development of effective and safe protein therapeutics, including antibody-drug conjugates. The provided experimental protocols offer a framework for researchers to quantitatively assess these advantages in their own applications.
References
alternative crosslinkers to Bis-PEG13-NHS ester for specific applications
A Comprehensive Guide to Alternative Crosslinkers for Bis-PEG13-NHS Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is paramount to the success of bioconjugation strategies. This compound is a popular homobifunctional, amine-reactive crosslinker valued for its long, hydrophilic polyethylene glycol (PEG) spacer, which enhances solubility and reduces the potential for aggregation. However, a variety of applications, from antibody-drug conjugation (ADC) to protein-protein interaction studies, may benefit from alternative crosslinkers with different reactive groups, spacer arm characteristics, and cleavability. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols.
Overview of Alternative Crosslinking Chemistries
The primary alternatives to a long-chain homobifunctional NHS ester like this compound can be categorized based on their reactivity, structure, and functionality.
-
Homobifunctional NHS Esters (Varying Spacer Arms): Crosslinkers like Bis(sulfosuccinimidyl) suberate (BS3) and Disuccinimidyl suberate (DSS) offer shorter, more rigid spacer arms. BS3 is a water-soluble version of DSS, making it ideal for cell surface crosslinking, whereas the membrane-permeable DSS can be used for intracellular applications.[1]
-
Heterobifunctional Crosslinkers: Reagents such as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) possess two different reactive groups (e.g., an NHS ester for amines and a maleimide for sulfhydryls).[2][3] This allows for controlled, sequential conjugations, minimizing the formation of unwanted polymers.
-
Zero-Length Crosslinkers: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) mediates the direct formation of an amide bond between a carboxyl group and a primary amine, with no intervening spacer arm.[4][5] This is ideal for applications where the proximity of interacting molecules must be preserved with minimal alteration.
-
Cleavable Linkers: In applications like ADC development, the ability of the linker to be cleaved under specific physiological conditions (e.g., in the acidic environment of a lysosome or by specific enzymes) is crucial for payload release. This contrasts with the stable, non-cleavable amide bonds formed by this compound.
Quantitative Performance Comparison
The choice of crosslinker significantly impacts conjugation efficiency, stability, and the biological activity of the resulting conjugate. The following tables summarize key performance data for different crosslinker types.
Table 1: Comparison of Crosslinker Characteristics
| Feature | This compound | BS3 (Sulfo-DSS) | Sulfo-SMCC | EDC (+ Sulfo-NHS) |
| Type | Homobifunctional | Homobifunctional | Heterobifunctional | Zero-Length |
| Reactive Groups | 2 x NHS Ester (Amine) | 2 x Sulfo-NHS Ester (Amine) | 1 x Sulfo-NHS Ester (Amine), 1 x Maleimide (Sulfhydryl) | Carbodiimide (Carboxyl + Amine) |
| Spacer Arm Length | ~50.1 Å | 11.4 Å | 8.3 Å (spacer) | 0 Å |
| Water Soluble | Yes | Yes | Yes | Yes |
| Membrane Permeable | No | No | No | Yes |
| Cleavable | No | No | No | No (forms direct amide bond) |
| Primary Use Cases | Protein-protein crosslinking, PEGylation | Cell-surface protein crosslinking | Controlled antibody-drug conjugation, protein-peptide linking | Direct protein-protein coupling, surface immobilization |
Table 2: Performance in Specific Applications
| Application | Metric | Cleavable Linker (e.g., Val-Cit-PAB) | Non-Cleavable Linker (e.g., SMCC-based) | Reference |
| Antibody-Drug Conjugate (ADC) | In Vitro Cytotoxicity (IC50) | Generally lower IC50 due to bystander effect | Higher IC50, limited to antigen-positive cells | |
| Plasma Stability | Variable; can be susceptible to premature cleavage | Generally higher plasma stability | ||
| In Vivo Efficacy | Potentially higher in heterogeneous tumors | Potentially higher therapeutic window due to lower off-target toxicity | ||
| Protein-Protein Interaction | Crosslinking Efficiency (BSA model) | N/A | BS3 > DSS at higher concentrations | |
| Specificity | N/A | Shorter linkers (e.g., DSG) may offer higher specificity for direct interactors |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results. Below are protocols for key crosslinking procedures and analytical assays.
Protocol 1: General Protein Crosslinking with BS3
This protocol is adapted for crosslinking two interacting proteins in solution.
Materials:
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Protein samples
-
Desalting column or dialysis cassette
Procedure:
-
Sample Preparation: Prepare the protein mixture (e.g., 1 mg/mL total protein) in amine-free PBS.
-
Crosslinker Preparation: Immediately before use, dissolve BS3 in the reaction buffer to a stock concentration of 10 mM. Do not store the BS3 solution.
-
Crosslinking Reaction: Add the BS3 stock solution to the protein mixture to achieve a final 20- to 100-fold molar excess of crosslinker over protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against PBS.
-
Analysis: Analyze the crosslinked products using SDS-PAGE and Western blotting or mass spectrometry. Successful crosslinking is indicated by the appearance of higher molecular weight bands.
Protocol 2: Two-Step Conjugation using Sulfo-SMCC
This protocol is designed for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing molecule (Molecule-SH), such as a cysteine-containing peptide or a reduced antibody fragment.
Materials:
-
Sulfo-SMCC
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Desalting column
Procedure:
-
Maleimide-Activation of Protein-NH2: a. Dissolve Protein-NH2 in Conjugation Buffer. b. Dissolve Sulfo-SMCC in Conjugation Buffer immediately before use. c. Add a 10- to 20-fold molar excess of Sulfo-SMCC to the protein solution. d. Incubate for 30-60 minutes at room temperature. e. Remove excess, unreacted Sulfo-SMCC using a desalting column, exchanging the buffer to PBS, pH 6.5-7.5.
-
Conjugation to Molecule-SH: a. Immediately add the maleimide-activated Protein-NH2 to the Molecule-SH. b. Incubate for 1-2 hours at room temperature. c. The reaction can be quenched by adding a sulfhydryl-containing compound like cysteine.
-
Purification and Analysis: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components. Analyze the final product by SDS-PAGE, HPLC, or mass spectrometry.
Protocol 3: ADC Plasma Stability Assay
This assay assesses the stability of an ADC by measuring the change in the drug-to-antibody ratio (DAR) over time in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Plasma from relevant species (e.g., mouse, human)
-
PBS, pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. A parallel control incubation in PBS should be performed.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C until analysis.
-
ADC Isolation: Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.
-
Analysis: Elute the captured ADC and analyze it via LC-MS to determine the average DAR at each time point.
-
Data Interpretation: Plot the average DAR versus time. A decrease in DAR over time in the plasma sample compared to the PBS control indicates linker instability.
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate experimental workflows and the principles of different crosslinking strategies.
Workflow for Comparing Crosslinkers```dot
Caption: Comparison of homobifunctional and heterobifunctional crosslinking.
Application in ADC Development: Cleavable vs. Non-Cleavable Linkers
Caption: Mechanism of action for cleavable vs. non-cleavable ADCs.
References
Unveiling Protein Architectures: A Comparative Guide to Bis-PEG13-NHS Ester in Cross-Linking Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the intricate world of protein interactions, cross-linking mass spectrometry (XL-MS) has emerged as a powerful tool to elucidate protein structures and networks. At the heart of this technique lies the cross-linking reagent, and the choice of this chemical linker is paramount to experimental success. This guide provides a comprehensive comparison of Bis-PEG13-NHS ester, a popular amine-reactive cross-linker, with its alternatives, supported by experimental data and detailed protocols to inform your research decisions.
This compound is a homobifunctional cross-linker that targets primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2] Its defining feature is a hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility of the cross-linker and the resulting cross-linked complexes, potentially reducing aggregation and precipitation during the experimental workflow.[2][3][4] The N-hydroxysuccinimide (NHS) esters at both ends of the PEG chain react with primary amines at a pH range of 7.0-8.5 to form stable amide bonds.
Performance Comparison of Amine-Reactive Cross-Linkers
The efficacy of a cross-linking reagent in an XL-MS experiment is determined by several factors, including its reactivity, spacer arm length, and chemical properties. While direct, head-to-head quantitative comparisons of this compound with a wide array of alternatives are not extensively documented in single studies, we can synthesize data from various sources to build a comparative picture. Key performance indicators include the number of identified cross-links, the cross-linking efficiency, and the false discovery rate (FDR).
Below is a summary table comparing this compound with other commonly used amine-reactive, homobifunctional NHS-ester cross-linkers: Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3). DSS is a water-insoluble reagent that can permeate cell membranes, while BS3 is its water-soluble, membrane-impermeable counterpart.
| Feature | This compound | DSS (Disuccinimidyl suberate) | BS3 (Bis(sulfosuccinimidyl) suberate) |
| Spacer Arm Length | ~50.1 Å | 11.4 Å | 11.4 Å |
| Solubility | High (hydrophilic PEG spacer) | Low (requires organic solvent like DMSO) | High (water-soluble) |
| Cell Membrane Permeability | No | Yes | No |
| Reactivity | Amine-reactive (primary amines) | Amine-reactive (primary amines) | Amine-reactive (primary amines) |
| Common Applications | In vitro and cell surface cross-linking of soluble proteins and complexes | In vivo and in vitro cross-linking | In vitro and cell surface cross-linking |
Experimental Workflow for Cross-Linking Mass Spectrometry
The general workflow for an XL-MS experiment involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical pipeline.
Detailed Experimental Protocol
This protocol provides a general guideline for cross-linking a purified protein complex using an amine-reactive NHS-ester cross-linker, followed by preparation for mass spectrometry analysis.
1. Materials:
-
Purified protein complex in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.
-
Amine-reactive cross-linker (e.g., this compound, DSS, BS3).
-
Anhydrous dimethyl sulfoxide (DMSO) if using a water-insoluble cross-linker.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Denaturation/Reduction buffer (e.g., 8 M urea, 100 mM Tris-HCl, 10 mM DTT, pH 8.5).
-
Alkylation solution (e.g., 55 mM iodoacetamide in denaturation buffer).
-
Protease (e.g., sequencing-grade trypsin).
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Formic acid.
2. Cross-linking Reaction:
-
Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL).
-
If using a water-insoluble cross-linker, prepare a fresh stock solution in anhydrous DMSO immediately before use. For water-soluble cross-linkers, prepare a stock solution in the reaction buffer.
-
Add the cross-linker to the protein solution at a specific molar excess (e.g., 25-50 fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at room temperature or 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
3. Sample Preparation for Mass Spectrometry:
-
Denature and reduce the cross-linked proteins by adding the denaturation/reduction buffer and incubating for 1 hour at 37°C.
-
Alkylate the cysteine residues by adding the alkylation solution and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) protease-to-protein ratio and incubate overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge before LC-MS/MS analysis.
4. Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Utilize specialized software (e.g., pLink, MeroX, xQuest) to search the MS/MS data against a protein sequence database to identify cross-linked peptides.
-
Estimate the false discovery rate (FDR) to ensure the confidence of the identified cross-links.
Logical Relationship in Cross-Link Identification
The identification of cross-linked peptides from complex mass spectra is a challenging computational task. The use of specialized search engines is crucial for this process. The following diagram illustrates the logical flow of identifying a cross-linked peptide pair.
Alternatives to Amine-Reactive Cross-Linkers
While NHS-ester-based cross-linkers are widely used, a variety of other reagents with different chemical specificities are available, offering complementary structural information.
| Cross-linker Type | Reactive Groups | Targets | Spacer Arm Characteristics |
| Imidoesters | Imidoester | Primary amines | Various lengths, can be cleavable or non-cleavable |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyl and amine groups (zero-length) | Zero-length cross-linker |
| Heterobifunctional (e.g., Sulfo-SMCC) | NHS-ester and Maleimide | Amines and Sulfhydryls | Defined length, non-cleavable |
| Photo-reactive | Phenyl azide, Diazirine | Any C-H bond upon UV activation | Various lengths, non-specific targeting |
| MS-cleavable | Various (e.g., containing a disulfide bond) | Various (e.g., amines, sulfhydryls) | Cleavable in the mass spectrometer, simplifying data analysis |
The choice of an alternative cross-linker depends on the specific research question and the characteristics of the protein system under investigation. For instance, zero-length cross-linkers like EDC can identify direct protein-protein interactions, while heterobifunctional reagents allow for more specific, two-step cross-linking strategies. MS-cleavable cross-linkers are gaining popularity as they can simplify the complex data analysis process by allowing for the identification of the individual peptides in a cross-link.
References
A Comparative Guide to Characterizing Bis-PEG13-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for characterizing biomolecules conjugated with Bis-PEG13-NHS ester, a homobifunctional crosslinker. Understanding the extent of conjugation, identifying cross-linked species, and ensuring the purity of the final product are critical for the efficacy and safety of therapeutic and diagnostic agents. This document outlines the principles of common analytical techniques, presents comparative data, and offers detailed experimental protocols to guide researchers in selecting the most appropriate methods for their needs.
Introduction to this compound Conjugation
This compound is a homobifunctional crosslinking reagent that contains two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a 13-unit polyethylene glycol (PEG) spacer.[1][2] The NHS esters react with primary amines, such as the ε-amines of lysine residues and the N-termini of proteins, to form stable amide bonds.[3][4] This crosslinker is valuable in bioconjugation for creating antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for studying protein-protein interactions.[5] The hydrophilic PEG spacer enhances the solubility and reduces the potential for aggregation of the resulting conjugate.
The characterization of these conjugates is essential to determine the degree of PEGylation, identify intramolecular and intermolecular cross-links, and assess the overall purity and homogeneity of the product. A multi-faceted analytical approach is often necessary for a comprehensive understanding of the conjugate's properties.
Comparison of Key Analytical Techniques
The selection of an analytical method depends on the specific information required, such as molecular weight determination, purity assessment, or structural elucidation. The following table provides a comparative overview of the most common techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Confirms molecular weight of the conjugate- Determines the degree of PEGylation- Identifies cross-linked peptides (peptide mapping) | - High sensitivity and accuracy- Provides detailed structural information | - Can be complex for heterogeneous mixtures- Matrix effects in MALDI- Multiple charge states in ESI can complicate spectra |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Quantifies the degree of PEGylation- Confirms the presence of the PEG linker | - Non-destructive- Highly quantitative | - Requires high sample concentration- Can be complex for large proteins- May not be suitable for insoluble samples |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | - Assesses purity and detects aggregation- Separates conjugated from unconjugated species | - Mild, non-denaturing conditions- Good for analyzing aggregates | - Low resolution for species of similar size- Does not provide structural information |
| Reversed-Phase Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | - High-resolution separation of different conjugate species- Purity analysis | - High resolution- Compatible with MS | - Can denature proteins- Requires organic solvents |
| Ion-Exchange Chromatography (IEX-HPLC) | Separates molecules based on their net charge. | - Separates species with different degrees of PEGylation- Purity analysis | - Can resolve species with minor charge differences | - Sensitive to buffer pH and ionic strength- PEGylation can mask charges, affecting separation |
Experimental Protocols
Mass Spectrometry: Intact Mass Analysis of a this compound Conjugated Protein
This protocol is a general guideline for analyzing the intact mass of a protein cross-linked with this compound using LC-ESI-MS.
a. Sample Preparation:
-
Prepare a stock solution of the this compound conjugated protein at 1 mg/mL in a suitable buffer (e.g., 10 mM ammonium acetate).
-
Desalt the sample using a desalting column or buffer exchange to remove non-volatile salts that can interfere with ionization.
-
Dilute the desalted sample to a final concentration of 1-10 µM in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
b. LC-MS Parameters:
-
LC Column: A reversed-phase column suitable for proteins (e.g., C4, 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500 - 4000 m/z.
c. Data Analysis:
-
Acquire the mass spectrum.
-
Use deconvolution software to process the multiply charged ion series and determine the neutral mass of the intact conjugated protein.
-
The mass increase corresponds to the mass of the this compound (Molecular Weight: 884.92 g/mol ) and any attached molecules.
¹H NMR Spectroscopy: Determination of Degree of PEGylation
This protocol outlines a method to quantify the average number of this compound linkers conjugated to a protein.
a. Sample Preparation:
-
Lyophilize the purified this compound conjugated protein to remove all water.
-
Accurately weigh 1-5 mg of the lyophilized conjugate and dissolve it in a known volume of deuterium oxide (D₂O).
-
Add a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP) to the solution. The internal standard should have a signal that does not overlap with the protein or PEG signals.
b. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 25 °C.
-
Pulse Sequence: A standard 1D proton experiment with water suppression.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 or more).
c. Data Processing and Analysis:
-
Process the spectrum using NMR software (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic PEG signal (a sharp singlet around 3.6 ppm) and a well-resolved aromatic proton signal from the protein (e.g., from tyrosine or phenylalanine residues, typically between 6.5 and 8.0 ppm).
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (Integration of PEG signal / Number of protons in PEG repeating unit) / (Integration of protein signal / Number of aromatic protons per protein molecule)
SEC-HPLC: Purity and Aggregation Analysis
This protocol is for assessing the purity and detecting the presence of aggregates in a this compound conjugated protein sample.
a. Sample Preparation:
-
Dissolve the conjugated protein in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm filter before injection.
b. HPLC Parameters:
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its conjugate (e.g., 300 Å pore size for antibodies).
-
Mobile Phase: A buffer that maintains the native structure of the protein, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm.
-
Injection Volume: 20-50 µL.
c. Data Analysis:
-
Analyze the chromatogram for the presence of the main conjugate peak, as well as any high molecular weight species (aggregates) or low molecular weight species (unconjugated protein or excess crosslinker).
-
Calculate the percentage of the main peak area relative to the total peak area to determine the purity.
Visualizing Workflows and Relationships
Diagrams created using the DOT language can effectively illustrate experimental workflows and the logical relationships between different characterization methods.
Conclusion
The characterization of this compound conjugates requires a combination of analytical techniques to obtain a comprehensive understanding of the product. Mass spectrometry is invaluable for confirming the molecular weight and identifying cross-linking sites. NMR spectroscopy provides a robust method for quantifying the degree of PEGylation. HPLC techniques, particularly SEC and RP-HPLC, are essential for assessing purity, aggregation, and heterogeneity. By employing a strategic combination of these methods, researchers can ensure the quality, consistency, and efficacy of their this compound conjugated biomolecules.
References
A Comparative Guide to Validating Crosslinking Efficiency with Bis-PEG13-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bis-PEG13-NHS ester with alternative crosslinking agents, supported by experimental data and detailed protocols for validating crosslinking efficiency. The information presented herein is intended to assist researchers in making informed decisions for their specific applications in protein analysis and drug development.
Introduction to Amine-Reactive Crosslinkers
N-hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive crosslinkers that form stable amide bonds with primary amines, such as the side chains of lysine residues and the N-termini of proteins. The efficiency of this reaction is crucial for applications ranging from studying protein-protein interactions to the development of antibody-drug conjugates (ADCs). This compound is a homobifunctional crosslinker featuring two NHS ester groups connected by a 13-unit polyethylene glycol (PEG) spacer. This PEG spacer imparts unique properties compared to traditional non-PEGylated crosslinkers like Bis(sulfosuccinimidyl) suberate (BS3) and Disuccinimidyl suberate (DSS).
Performance Comparison: this compound vs. Alternatives
The selection of a crosslinking agent significantly impacts experimental outcomes. This section provides a comparative analysis of this compound against common alternatives, focusing on key performance indicators.
Key Properties of Common Amine-Reactive Crosslinkers
| Feature | This compound | BS3 (Bis[sulfosuccinimidyl] suberate) | DSS (Disuccinimidyl suberate) |
| Spacer Arm Length | ~50.1 Å | 11.4 Å | 11.4 Å |
| Solubility | High in aqueous buffers | High in aqueous buffers | Insoluble in aqueous buffers (requires organic solvent) |
| Membrane Permeability | No | No | Yes |
| Flexibility | High | Moderate | Moderate |
| Key Advantages | Increased solubility of conjugates, reduced aggregation, flexible spacer arm | Water-soluble, well-characterized | Membrane permeable for intracellular crosslinking |
| Key Considerations | Potential for anti-PEG antibodies in vivo | Shorter, more rigid spacer may limit crosslinking of some protein pairs | Requires organic solvent, which can impact protein structure |
Quantitative Comparison of Crosslinking Efficiency
While direct head-to-head quantitative data for this compound across a wide range of proteins is limited in publicly available literature, we can infer performance based on studies comparing PEGylated and non-PEGylated NHS esters. The efficiency of crosslinking is influenced by factors such as protein structure, lysine availability, and reaction conditions.
A study on a membrane protein complex demonstrated that PEGylated NHS esters, like BS(PEG)5 and BS(PEG)9, were able to stabilize the complex where non-PEGylated DSS and BS3 failed. This suggests that the longer, more flexible PEG spacer can bridge greater distances between lysine residues. In this particular study, the crosslinking efficiency for a PglK dimer was approximately 63% in DDM and 71% in C12E8 for all tested NHS esters, including PEGylated versions.
| Crosslinker | Target Protein/Complex | Molar Excess (Crosslinker:Protein) | Reaction Time | Crosslinking Yield/Efficiency | Reference |
| BS(PEG)5 | PglK dimer in DDM | 1000:1 | 2 hours | ~63% | |
| BS(PEG)9 | PglK dimer in DDM | 1000:1 | 2 hours | ~63% | |
| BS3 | PglK dimer in DDM | 1000:1 | 2 hours | ~63% | |
| DSS | PglK dimer in DDM | 1000:1 | 2 hours | ~63% | |
| BS(PEG)5 | BtuC2D2 complex | 1000:1 | 2 hours | Lower than glutaraldehyde | |
| BS(PEG)9 | BtuC2D2 complex | 1000:1 | 2 hours | Lower than glutaraldehyde | |
| BS3 | BtuC2D2 complex | 1000:1 | 2 hours | No stabilization observed | |
| DSS | BtuC2D2 complex | 1000:1 | 2 hours | No stabilization observed |
Note: The data in this table is derived from a single study and may not be representative of all protein systems. Empirical optimization is always recommended.
Experimental Protocols for Validation of Crosslinking Efficiency
Accurate validation of crosslinking efficiency is paramount for reliable downstream analysis. The following are detailed protocols for key experimental techniques.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique to visualize the formation of higher molecular weight species corresponding to crosslinked products.
Materials:
-
Crosslinked and non-crosslinked protein samples
-
Laemmli sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Polyacrylamide gels of appropriate percentage
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
-
Densitometer for quantitative analysis
Protocol:
-
Sample Preparation: Mix an aliquot of your crosslinked and non-crosslinked protein samples with Laemmli sample buffer. For non-cleavable crosslinkers, a reducing agent is typically included. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for 1-2 hours, followed by destaining until clear bands are visible.
-
Analysis: Image the gel and perform densitometric analysis to quantify the intensity of the monomer and higher molecular weight crosslinked bands. The crosslinking efficiency can be estimated by calculating the percentage of the total protein that has shifted to a higher molecular weight.
Western Blotting
Western blotting provides a more specific detection of crosslinked products by using antibodies against the protein of interest.
Materials:
-
SDS-PAGE separated proteins on a gel
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Transfer: Following SDS-PAGE, transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of higher molecular weight bands in the crosslinked lanes confirms the formation of specific crosslinked products.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique to determine the absolute molar mass of macromolecules in solution, allowing for the precise characterization of crosslinked species.
Materials:
-
Crosslinked and non-crosslinked protein samples
-
SEC column appropriate for the size range of the proteins
-
HPLC or FPLC system
-
MALS detector
-
Refractive index (RI) detector
-
Mobile phase (e.g., PBS)
Protocol:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.
-
Sample Injection: Inject a known concentration of the crosslinked or non-crosslinked protein sample onto the column.
-
Data Acquisition: Collect the light scattering, refractive index, and (optionally) UV data as the sample elutes from the column.
-
Data Analysis: Use the appropriate software to calculate the molar mass of the eluting species across the chromatographic peak. An increase in the molar mass of the main peak or the appearance of new peaks with higher molar masses in the crosslinked sample indicates successful crosslinking.
Mass Spectrometry (MS)
Mass spectrometry is the most definitive method for identifying crosslinked peptides and pinpointing the exact amino acid residues involved in the linkage.
Materials:
-
Crosslinked and non-crosslinked protein samples
-
Denaturing and reducing agents (e.g., DTT, iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
-
Crosslinking analysis software (e.g., pLink, MeroX, XlinkX)
Protocol:
-
In-solution or In-gel Digestion: Denature, reduce, and alkylate the protein samples. Digest the proteins into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer is typically operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. The software will identify pairs of peptides that are covalently linked by the crosslinker.
Visualizing Crosslinking Concepts
The following diagrams, generated using Graphviz, illustrate key concepts in the validation of crosslinking efficiency.
Conclusion
The validation of crosslinking efficiency is a critical step in ensuring the reliability of data generated from crosslinking experiments. This compound offers distinct advantages in terms of solubility and spacer arm flexibility compared to traditional non-PEGylated crosslinkers like BS3 and DSS. The choice of crosslinker should be guided by the specific requirements of the experiment, including the nature of the protein target and the desired outcome. The experimental protocols provided in this guide offer a comprehensive framework for validating the efficiency of this compound and its alternatives, enabling researchers to confidently proceed with their downstream applications.
Assessing the Stability of Bioconjugates: A Comparative Guide to Bis-PEG13-NHS Ester
For researchers, scientists, and professionals in drug development, the stability of bioconjugates is a critical parameter influencing their efficacy, shelf-life, and overall therapeutic potential. This guide provides a comprehensive comparison of conjugates formed using the homobifunctional crosslinker, Bis-PEG13-NHS ester, with other common conjugation chemistries. We present supporting experimental data, detailed protocols for stability assessment, and visual workflows to facilitate a deeper understanding of the factors governing conjugate stability.
The Central Role of the Amide Bond in Conjugate Stability
This compound, like other N-hydroxysuccinimide (NHS) esters, reacts with primary amines on biomolecules to form a highly stable amide bond.[1][2] This covalent linkage is a cornerstone of robust bioconjugate design, demonstrating remarkable resistance to hydrolysis under physiological conditions.[3] In fact, the half-life of an aliphatic amide bond in water has been estimated to be approximately seven years, highlighting its exceptional stability.[4] This inherent stability makes NHS ester-based conjugation a preferred method for creating long-lasting bioconjugates for therapeutic and diagnostic applications.[1]
The inclusion of a 13-unit polyethylene glycol (PEG) spacer in the this compound further enhances the properties of the resulting conjugate. PEGylation is a well-established strategy to improve the stability of proteins by increasing their resistance to proteolytic degradation and aggregation. Moreover, the hydrophilic nature of the PEG chain can improve the solubility of the conjugate.
Comparative Stability of Amine-Reactive Crosslinkers
While NHS esters are widely used, several alternative amine-reactive chemistries are available. The choice of crosslinker can significantly impact the stability of the final conjugate. Below is a comparison of the bonds formed by different amine-reactive crosslinkers.
| Crosslinker Chemistry | Reactive Group | Bond Formed | Relative Bond Stability | Key Considerations |
| NHS Ester (e.g., this compound) | N-hydroxysuccinimide ester | Amide | Very High | Highly stable and effectively irreversible under physiological conditions. The NHS ester reagent itself is susceptible to hydrolysis, especially at higher pH. |
| Imidoester | Imidoester | Amidine | Moderate | The resulting amidine bond can be reversible at high pH. |
| Reductive Amination | Aldehyde | Secondary Amine | High | Involves a two-step process: formation of a Schiff base followed by reduction. The final secondary amine bond is stable. |
| Isocyanate | Isocyanate | Urea | High | Forms a stable urea linkage. Can have broader reactivity, potentially reacting with other nucleophiles like hydroxyl groups. |
Experimental Protocols for Assessing Conjugate Stability
A critical aspect of bioconjugate development is the empirical evaluation of its stability. Accelerated stability studies are often employed to predict the long-term shelf-life of a product by subjecting it to stress conditions, such as elevated temperatures.
Protocol: Accelerated Stability Study of a PEGylated Conjugate using SEC-HPLC
This protocol outlines a general procedure for assessing the stability of a protein conjugate, such as one formed with this compound, by monitoring changes in aggregation and fragmentation over time at an elevated temperature.
1. Materials:
-
Purified protein conjugate (e.g., antibody conjugated with this compound) at a known concentration (e.g., 1-10 mg/mL).
-
Stability buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system.
-
Appropriate SEC-HPLC column for the size of the protein conjugate.
-
Mobile phase for SEC-HPLC (e.g., 150 mM sodium phosphate, pH 7.0).
-
Temperature-controlled incubator.
-
Sterile, low-protein-binding microcentrifuge tubes.
2. Procedure:
-
Sample Preparation: Prepare aliquots of the purified protein conjugate in the stability buffer in sterile microcentrifuge tubes. Ensure all aliquots are from the same stock to minimize variability.
-
Initial Analysis (T=0): Immediately analyze one aliquot using SEC-HPLC to establish the baseline purity, monomer content, and presence of any aggregates or fragments. This is the T=0 time point.
-
Incubation: Place the remaining aliquots in a temperature-controlled incubator set to a stress temperature (e.g., 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one aliquot from the incubator.
-
SEC-HPLC Analysis: Analyze the aliquot by SEC-HPLC under the same conditions as the T=0 sample.
-
Data Analysis: For each time point, quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). Plot the percentage of monomer loss and the increase in aggregates and fragments over time.
3. Interpretation of Results:
-
A significant decrease in the monomer peak area and a corresponding increase in the aggregate or fragment peaks over time indicate instability of the conjugate under the tested conditions.
-
The rate of degradation can be used to estimate the shelf-life at normal storage conditions (e.g., 4°C) using the Arrhenius equation.
Visualizing the Conjugation Workflow
Understanding the experimental process is crucial for successful bioconjugation. The following diagrams illustrate a typical workflow for creating a protein-protein conjugate using a homobifunctional NHS ester crosslinker like this compound.
Caption: Workflow for protein-protein conjugation using this compound.
Signaling Pathways and Logical Relationships
The application of crosslinkers like this compound is often to elucidate protein-protein interactions within a signaling pathway or a protein complex. The following diagram illustrates the logic of using a crosslinker to stabilize an interaction for subsequent analysis.
Caption: Logic of using a crosslinker to identify protein interactions.
Conclusion
The stability of conjugates formed with this compound is underpinned by the formation of a highly robust amide bond. When compared to other amine-reactive crosslinkers, NHS esters offer superior stability, making them a reliable choice for applications requiring long-term integrity of the conjugate. The inclusion of a PEG spacer further contributes to the overall stability and solubility of the resulting biomolecule. By employing rigorous stability testing protocols, researchers can ensure the quality and efficacy of their bioconjugates, paving the way for the development of novel therapeutics and diagnostics.
References
- 1. Flowchart Creation [developer.mantidproject.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. SEC-HPLC analysis of column load and flow-through provides critical understanding of low Protein A step yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preserving Function: A Guide to Validating the Activity of Crosslinked Proteins
For researchers, scientists, and drug development professionals, ensuring that the process of chemical crosslinking does not compromise the biological activity of proteins is paramount. This guide provides a comparative overview of key functional assays used to validate the activity of crosslinked proteins, presenting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of appropriate validation strategies.
Chemical crosslinking is a powerful technique for studying protein-protein interactions, stabilizing protein complexes, and developing novel therapeutics. However, the introduction of covalent linkages can potentially alter a protein's conformation and, consequently, its function. Therefore, rigorous functional validation is a critical step in any workflow involving protein crosslinking.
This guide explores three widely used functional assays: enzyme activity assays, surface plasmon resonance (SPR) for ligand binding analysis, and fluorescence spectroscopy to probe protein conformation and stability.
Enzyme Activity Assays: Quantifying Catalytic Function
Enzyme activity assays are fundamental for assessing the functional integrity of crosslinked enzymes. These assays measure the rate at which an enzyme catalyzes a specific reaction, providing a direct measure of its catalytic efficiency. Key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are compared between the native and crosslinked enzyme to quantify any changes in function.
Comparison of Kinetic Parameters: Native vs. Crosslinked Invertase
The following table summarizes the kinetic parameters for native and glutaraldehyde-crosslinked immobilized invertase, demonstrating the impact of crosslinking on enzyme function.
| Enzyme State | Km (mM) | Vmax (µmol/min) | Reference |
| Native Invertase | 30.3 | 5.88 | [1] |
| Immobilized (Crosslinked) Invertase | 60.2 | 4.95 | [1] |
As the data indicates, crosslinking resulted in an increase in the Km value, suggesting a lower affinity of the enzyme for its substrate, and a slight decrease in the Vmax, indicating a reduction in the maximum reaction rate[1].
Experimental Protocol: Colorimetric Enzyme Activity Assay for a Generic Hydrolase
This protocol outlines a general procedure for a colorimetric enzyme activity assay.
Materials:
-
Purified native and crosslinked enzyme solutions of known concentration.
-
Substrate solution (e.g., a chromogenic substrate that releases a colored product upon cleavage).
-
Reaction buffer (optimal pH and ionic strength for the enzyme).
-
Stop solution (to terminate the reaction, e.g., a strong acid or base).
-
Microplate reader or spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing the reaction buffer and substrate at a known concentration.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme.
-
Initiate the reaction by adding a small volume of the native or crosslinked enzyme solution to the reaction mixture.
-
Monitor the reaction by measuring the absorbance of the colored product at a specific wavelength over time. For kinetic analysis, take readings at regular intervals.
-
Terminate the reaction at a specific time point by adding the stop solution if performing an endpoint assay.
-
Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot.
-
Determine Km and Vmax by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Surface Plasmon Resonance (SPR): Probing Binding Interactions
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is particularly useful for assessing whether crosslinking has altered the binding affinity and kinetics of a protein for its ligand, such as an antibody for its antigen or a receptor for its signaling molecule. The dissociation constant (KD) is a key parameter derived from SPR data, with a lower KD indicating a higher binding affinity.
Comparison of Binding Affinities: Protein-Peptide Interactions
The following table provides a hypothetical comparison of dissociation constants (KD) for a native and crosslinked protein interacting with a peptide ligand, illustrating the type of data obtained from SPR analysis.
| Protein State | KD (nM) | ka (1/Ms) | kd (1/s) |
| Native Protein | 10 | 1 x 105 | 1 x 10-3 |
| Crosslinked Protein | 50 | 5 x 104 | 2.5 x 10-3 |
In this example, crosslinking leads to a five-fold increase in the KD value, indicating a weaker binding affinity. This is attributed to a decrease in the association rate constant (ka) and an increase in the dissociation rate constant (kd).
Experimental Protocol: Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for an SPR experiment to assess protein-ligand binding.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified native and crosslinked protein (analyte).
-
Purified ligand.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., PBS with 0.05% Tween 20).
-
Regeneration solution (to remove bound analyte from the ligand surface).
Procedure:
-
Immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of the analyte (native and crosslinked protein) in running buffer.
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the binding response in real-time as a sensorgram, which shows the association of the analyte with the ligand.
-
Inject running buffer to monitor the dissociation of the analyte from the ligand.
-
Regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Fluorescence Spectroscopy: Assessing Structural Integrity
Fluorescence spectroscopy is a sensitive technique for monitoring changes in the tertiary structure of a protein. Intrinsic tryptophan fluorescence is often used, as the emission spectrum of tryptophan is highly sensitive to its local environment. A shift in the emission maximum or a change in fluorescence intensity can indicate conformational changes induced by crosslinking.
Comparison of Fluorescence Properties: Native vs. Crosslinked Creatine Kinase
The following table summarizes the changes in intrinsic protein fluorescence upon denaturation for native and glutaraldehyde-crosslinked creatine kinase.
| Protein State | Fluorescence Increase upon Denaturation (fold) | Reference |
| Native Creatine Kinase | 2.8 | [2] |
| Crosslinked Creatine Kinase | 2.0 | [2] |
The smaller increase in fluorescence for the crosslinked enzyme upon denaturation suggests that the crosslinks restrict the unfolding of the protein, providing evidence of successful stabilization without complete disruption of the native structure.
Experimental Protocol: Intrinsic Tryptophan Fluorescence Spectroscopy
This protocol describes a basic procedure for measuring the intrinsic tryptophan fluorescence of a protein.
Materials:
-
Fluorometer.
-
Quartz cuvette.
-
Purified native and crosslinked protein solutions in a suitable buffer.
-
Buffer solution for blank measurements.
Procedure:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum from approximately 300 nm to 400 nm.
-
Measure the fluorescence of the buffer blank and subtract it from the protein spectra to correct for background fluorescence.
-
Compare the emission spectra of the native and crosslinked proteins. Analyze for any shifts in the wavelength of maximum emission (λmax) and changes in fluorescence intensity.
-
(Optional) Perform denaturation studies by measuring the fluorescence spectra in the presence of increasing concentrations of a denaturant (e.g., urea or guanidine hydrochloride) to assess the stability of the native versus crosslinked protein.
Conclusion
The validation of functional activity is a non-negotiable step when working with crosslinked proteins. The choice of assay will depend on the specific protein and its biological function. By employing a combination of enzyme activity assays, binding studies such as SPR, and spectroscopic techniques like fluorescence, researchers can confidently assess the impact of crosslinking on protein function, ensuring the integrity and relevance of their experimental findings. The detailed protocols and comparative data presented in this guide offer a starting point for developing a robust validation strategy for your crosslinked protein of interest.
References
The Influence of PEG Spacer Length on Crosslinking: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant of the efficacy and safety of bioconjugates. The incorporation of polyethylene glycol (PEG) spacers of varying lengths into these linkers offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of different length PEG spacers in crosslinking, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your application.
The length of the PEG spacer can significantly influence several critical parameters of a bioconjugate, including solubility, stability, steric hindrance, and in vivo performance.[1][2] Generally, longer PEG chains enhance the hydrophilicity of the conjugate, which can be advantageous when working with hydrophobic drugs or proteins, potentially reducing aggregation and improving stability in aqueous solutions.[1][3] Conversely, the increased hydrodynamic radius associated with longer PEG linkers can also introduce greater steric hindrance, which may impact the binding affinity of antibodies or the cellular uptake of nanoparticles.[3] The choice of an optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.
Data Presentation: Performance Comparison of Different Length PEG Spacers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators for antibody-drug conjugates (ADCs) and other bioconjugates.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| PEG Spacer Length | Crosslinker Type | Molar Excess of Crosslinker | Average DAR | Reference |
| PEG2 | SMCC | 20x | 3.5 | |
| PEG4 | SMCC | 20x | 3.7 | |
| PEG8 | SMCC | 20x | 3.8 | |
| PEG12 | SMCC | 20x | 3.9 | |
| PEG24 | SMCC | 20x | 3.9 |
Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
| PEG Spacer Length | ADC Concentration (nM) for 50% Inhibition (IC50) | Fold Change in Cytotoxicity vs. Non-PEGylated | Reference |
| No PEG | 0.5 | 1.0 | |
| PEG4 (4 kDa) | 2.25 | 4.5 | |
| PEG8 | Not Available | Not Available | |
| PEG12 | Not Available | Not Available | |
| PEG24 | Not Available | Not Available | |
| PEG10 (10 kDa) | 11.0 | 22.0 |
Table 3: Influence of PEG Spacer Length on Pharmacokinetics (PK) of an ADC
| PEG Spacer Length | ADC | Terminal Half-Life (t½, hours) | Area Under the Curve (AUC, h*µg/mL) | Reference |
| PEG2 | Trastuzumab-MMAE | 120 | 15,000 | |
| PEG4 | Trastuzumab-MMAE | 135 | 18,500 | |
| PEG8 | Trastuzumab-MMAE | 168 | 25,000 | |
| PEG12 | Trastuzumab-MMAE | 180 | 28,000 | |
| PEG24 | Trastuzumab-MMAE | 210 | 35,000 |
Table 4: Impact of PEG Spacer Length on Nanoparticle Cellular Uptake
| PEG Spacer Length (kDa) | Mean Fluorescence Intensity (MFI) in DC2.4 cells | % of NC+ RAW264.7 cells (macrophages) | Reference |
| 0.65 | ~1800 | ~90% | |
| 2 | ~1200 | ~60% | |
| 5 | ~800 | ~40% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the key experiments cited in the comparison of different length PEG spacers.
Protocol 1: General Procedure for Antibody-Drug Conjugation using SMCC-PEGn Linkers
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
SMCC-PEGn-Drug (n = 2, 4, 8, 12, 24) dissolved in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Reducing agent (e.g., TCEP).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis cassettes.
Procedure:
-
Antibody Reduction: Incubate the antibody with a 5-10 fold molar excess of TCEP for 1-2 hours at 37°C to reduce interchain disulfides.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA) using a desalting column.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved SMCC-PEGn-Drug to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column or dialysis.
-
Characterization: Analyze the purified ADC by SDS-PAGE to visualize the increase in molecular weight and by Hydrophobic Interaction Chromatography (HIC) to determine the average drug-to-antibody ratio (DAR).
Protocol 2: In Vitro Plasma Stability Assay
Procedure:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.
-
Analyze the aliquots by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC.
-
The stability is often reported as the percentage of intact ADC remaining over time.
Protocol 3: Cellular Uptake of PEGylated Nanoparticles
This protocol outlines a method to compare the cellular uptake of targeted nanoparticles functionalized with PEG linkers of varying lengths.
Materials:
-
Targeted nanoparticles (e.g., liposomes, polymeric nanoparticles) conjugated with different length PEG-ligand constructs.
-
Target cell line (e.g., DC2.4 dendritic cells, RAW264.7 macrophages).
-
Complete cell culture medium.
-
Fluorescently labeled nanoparticles.
Procedure:
-
Cell Seeding: Seed the target cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles with different PEG linker lengths at a final concentration of, for example, 75 µg/mL.
-
Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 2 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Flow Cytometry Analysis: Detach the cells and analyze them by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of nanoparticle uptake.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.
Caption: Experimental workflow for the synthesis and characterization of an ADC.
Caption: Logical relationship between PEG spacer length and key bioconjugate properties.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: A Step-by-Step Guide to the Proper Disposal of Bis-PEG13-NHS Ester
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount. Bis-PEG13-NHS ester, a valuable tool in bioconjugation, requires specific disposal procedures to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for its safe handling and disposal, grounded in an understanding of its chemical properties.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. All disposal procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Acute and Chronic Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Procedural Guide: Deactivation and Disposal
The cornerstone of safely disposing of this compound is the chemical deactivation of its reactive N-Hydroxysuccinimide (NHS) ester groups. This is achieved through a process called quenching, which involves either hydrolysis or reaction with a primary amine.
Step 1: Quenching the Reactive NHS Ester
Unreacted this compound, whether in solid form or dissolved in an organic solvent like DMSO or DMF, must be quenched before disposal. You have two primary options for the quenching solution.
Option A: Amine Quenching
-
Prepare the Quenching Solution: Prepare a 1 M solution of Tris (tris(hydroxymethyl)aminomethane) or Glycine in water.
-
Dissolve Solid Waste: If your waste is in solid form, dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Quench the NHS Ester: In a designated fume hood, slowly add the 1 M Tris or Glycine solution to the this compound waste. A 5- to 10-fold molar excess of the amine to the estimated amount of NHS ester is recommended.
-
Ensure Complete Reaction: Stir the resulting solution at room temperature for at least one hour to ensure the complete quenching of the NHS ester.
Option B: Hydrolysis
-
Prepare the Quenching Solution: Prepare a 1 M solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) in water. Be aware that the reaction with NaOH can be exothermic.
-
Dissolve Solid Waste: As with amine quenching, dissolve solid waste in a minimal amount of a water-miscible solvent.
-
Quench via Hydrolysis: Slowly and carefully add the 1 M NaOH or NaHCO₃ solution to the waste while stirring. If using NaOH, monitor the pH and maintain it above 8.5 for at least one hour to ensure complete hydrolysis. The half-life of NHS esters decreases significantly at higher pH.
-
Neutralization (for NaOH method): If you used the NaOH solution, neutralize the resulting solution to a pH between 6 and 8 by slowly adding a suitable acid, such as 1 M HCl.
Step 2: Waste Collection and Segregation
Proper segregation and labeling of waste streams are critical for safe and compliant disposal.
-
Liquid Waste:
-
The quenched solution, containing the hydrolyzed or amine-reacted this compound and N-hydroxysuccinimide, should be collected in a clearly labeled hazardous waste container.
-
The label must include "Hazardous Waste" and the chemical names of all components, including the reaction byproducts.
-
Never dispose of solutions containing this compound or the organic solvents used to dissolve it down the drain.
-
-
Solid Waste:
-
Unused or expired solid this compound should be collected in its original vial and placed in a designated solid chemical waste container.
-
Do not dispose of the solid powder in the regular trash.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste before the container is discarded.
-
Step 3: Final Disposal
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the hazardous waste. Always follow your institution's specific protocols for waste accumulation, storage, and pickup requests.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within your laboratory.
References
Personal protective equipment for handling Bis-PEG13-NHS ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for handling Bis-PEG13-NHS ester, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to strict safety protocols is crucial. The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risks.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles[1][2][3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat, chemical-resistant suit) | Shields skin from accidental spills and contamination. |
| Respiratory Protection | Suitable respirator (use in a well-ventilated area or fume hood) | Avoids inhalation of dust or aerosols. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, and contact with eyes and skin.
-
Prevent the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.
-
Wash skin thoroughly after handling.
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.
-
Store at -20°C for long-term stability.
-
Protect from moisture, as NHS esters are susceptible to hydrolysis.
-
Keep away from direct sunlight and sources of ignition.
Experimental Protocol: Use and Disposal
This compound is a PEG derivative with two NHS ester groups, commonly used for labeling primary amines in proteins and other molecules. The NHS ester is moisture-sensitive and can hydrolyze in aqueous solutions.
Operational Plan:
-
Preparation: Allow the container of this compound to warm to room temperature before opening to prevent condensation.
-
Reagent Preparation: If the ester is in solid form, dissolve it in a suitable anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction mixture.
-
Reaction: The reaction of the NHS ester with primary amines is most efficient at a pH of 7-8.
-
Quenching: After the desired reaction time, any unreacted NHS ester should be quenched. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine, or by hydrolysis at a higher pH.
Disposal Plan: The primary principle for the safe disposal of NHS esters is the deactivation of the reactive N-Hydroxysuccinimide (NHS) group through quenching.
-
Quenching:
-
Hydrolysis: Add a 1 M Sodium Hydroxide (NaOH) solution to the waste container to raise the pH to >8.5. Maintain this pH for at least one hour to ensure complete hydrolysis. Be cautious as this reaction can be exothermic.
-
Amine Quenching: Alternatively, add a 1 M solution of Tris or glycine to the waste to react with and deactivate the NHS ester.
-
-
Neutralization: If hydrolysis with NaOH was used, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M HCl).
-
Waste Collection: Collect the resulting solution in a clearly labeled hazardous waste container. The label should include the chemical names of all components, including byproducts.
-
Disposal of Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips and gloves, should be placed in a sealed bag and disposed of as solid chemical waste.
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
